GTx-027
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H14ClN3O3 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
(2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-18(24,11-25-15-6-2-12(9-20)3-7-15)17(23)22-14-5-4-13(10-21)16(19)8-14/h2-8,24H,11H2,1H3,(H,22,23)/t18-/m0/s1 |
InChIキー |
IEGVUEFEHAFTNS-SFHVURJKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
GTx-027: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has been investigated for its therapeutic potential in androgen receptor (AR)-positive breast cancer and stress urinary incontinence (SUI). As a SARM, this compound exhibits tissue-selective agonist and antagonist activity on the androgen receptor, aiming to elicit the therapeutic benefits of androgens in target tissues while minimizing androgenic side effects elsewhere. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects in preclinical models, summarizing quantitative data, and outlining the experimental protocols used in key studies.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the modulation of target gene transcription. The tissue selectivity of this compound arises from its unique interaction with the AR, which is thought to induce a receptor conformation that differs from that induced by endogenous androgens like dihydrotestosterone (B1667394) (DHT). This conformational change influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the AR complex in a cell- and tissue-specific manner, resulting in differential gene regulation.
In the context of breast cancer, this compound acts as an AR agonist, leading to the transactivation of genes that inhibit cancer cell proliferation and growth.[1][2] Conversely, in muscle tissue, its agonistic activity promotes anabolic effects, increasing muscle mass and strength.[3][4]
Preclinical Efficacy and Quantitative Data
The preclinical activity of this compound has been evaluated in various in vitro and in vivo models of breast cancer and stress urinary incontinence.
In Vitro and In Vivo Efficacy in Breast Cancer
This compound has demonstrated significant anti-proliferative and tumor-regressive effects in androgen receptor-positive breast cancer models.
Table 1: In Vitro Activity of this compound in Breast Cancer Cells [2]
| Cell Line | Assay | Compound | EC50 / IC50 (nM) |
| MDA-MB-231-AR | AR Transactivation | This compound | 1.8 |
| MDA-MB-231-AR | Proliferation | This compound | 10 |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models [2]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Tumor Weight Reduction (%) |
| MDA-MB-231-AR | This compound (30 mg/kg/day) | >90 | >90 |
Efficacy in a Preclinical Model of Stress Urinary Incontinence
In a mouse model of post-menopausal SUI, this compound demonstrated anabolic effects on pelvic floor muscles.
Table 3: Effect of this compound on Pelvic Floor Muscle in Ovariectomized Mice [3][4]
| Treatment Group | Pelvic Floor Muscle Weight (mg) | Change vs. Ovariectomized Control |
| Sham | 35.2 ± 2.1 | - |
| Ovariectomized (OVX) + Vehicle | 22.5 ± 1.5 | - |
| OVX + this compound (3 mg/kg/day) | 34.8 ± 2.3 | Increase |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling in Breast Cancer Inhibition
This compound, upon binding to the androgen receptor in AR-positive breast cancer cells, initiates a signaling cascade that leads to the inhibition of cell proliferation and tumor growth. This is achieved through the regulation of genes involved in these processes.
Caption: this compound mediated AR signaling pathway in breast cancer.
Experimental Workflow for In Vivo Breast Cancer Xenograft Study
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a breast cancer xenograft model.
Caption: Workflow for a breast cancer xenograft study.
Detailed Experimental Protocols
Androgen Receptor Transactivation Assay
This assay is performed to determine the ability of this compound to activate the androgen receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Plasmids: Cells are co-transfected with a mammalian expression vector for the human androgen receptor and a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter.
-
Procedure:
-
HEK 293 cells are plated in 96-well plates.
-
Cells are transfected with the AR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, the medium is replaced with a medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for another 24 hours.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The EC50 value, which is the concentration of this compound that elicits a half-maximal response, is calculated from the dose-response curve.
Breast Cancer Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of breast cancer cells.
-
Cell Lines: MDA-MB-231 cells stably expressing the androgen receptor (MDA-MB-231-AR).
-
Procedure:
-
MDA-MB-231-AR cells are seeded in 96-well plates in a culture medium.
-
After cell attachment, the medium is replaced with a medium containing different concentrations of this compound or a vehicle control.
-
Cells are incubated for a defined period (e.g., 5 days).
-
Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Female athymic nude mice.
-
Procedure:
-
MDA-MB-231-AR cells are harvested and suspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound (e.g., 30 mg/kg), while the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis like gene expression studies.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Ovariectomized Mouse Model of Stress Urinary Incontinence
This model simulates post-menopausal conditions to study the effects of this compound on pelvic floor muscles.
-
Animal Model: Female C57BL/6 mice.
-
Procedure:
-
Mice undergo bilateral ovariectomy to induce a post-menopausal state. A sham-operated group serves as a control.
-
After a period of recovery and muscle atrophy, the ovariectomized mice are treated daily with this compound (e.g., 3 mg/kg) or a vehicle.
-
After a defined treatment period (e.g., 4 weeks), the mice are euthanized.
-
The pelvic floor muscles are carefully dissected and weighed.
-
Muscle tissue may be collected for gene expression analysis (e.g., RT-PCR) to assess the expression of genes related to muscle anabolism and catabolism.
-
-
Data Analysis: The weights of the pelvic floor muscles are compared between the different treatment groups. Gene expression changes are quantified relative to a housekeeping gene.
Conclusion
This compound demonstrates a clear mechanism of action as a selective androgen receptor modulator with potent anti-tumor activity in preclinical models of androgen receptor-positive breast cancer and anabolic effects on pelvic floor muscles in a model of stress urinary incontinence. Its tissue-selective activity, supported by the quantitative data from in vitro and in vivo studies, highlights its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds.
References
- 1. Selective Androgen Receptor Modulators (SARMs) Negatively Regulate Triple-Negative Breast Cancer Growth and Epithelial:Mesenchymal Stem Cell Signaling | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of GTx-027: A Technical Overview of a Novel Selective Androgen Receptor Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that was under investigation for the treatment of breast cancer and stress urinary incontinence.[1] As an analogue of the more extensively studied enobosarm (GTx-024), this compound belongs to the arylpropionamide class of SARMs.[1] This document provides a comprehensive technical overview of the discovery and preclinical evaluation of this compound, summarizing available quantitative data, providing detailed experimental protocols for key studies, and visualizing associated biological pathways and discovery workflows. While the clinical development of this compound was discontinued (B1498344) at an early stage, the preclinical data highlights its potential as a tissue-selective androgen receptor modulator.[1]
Introduction to this compound
This compound, chemically identified as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a potent, orally bioavailable SARM developed by GTx, Inc.[1] It was designed to selectively modulate the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in target tissues like muscle and bone while minimizing the androgenic side effects in tissues such as the prostate and skin. The molecule exhibits mixed agonist and antagonist effects on the androgen receptor, a characteristic that was explored for its therapeutic potential in hormone-sensitive cancers and muscle-wasting conditions.[1]
In Vitro Pharmacology
The in vitro characterization of this compound established its activity as a modulator of the androgen receptor, demonstrating potent transactivation of the receptor and antiproliferative effects in cancer cell lines.
Quantitative In Vitro Data
The following table summarizes the key quantitative data from in vitro assays for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| AR Transactivation | HEK-293 | EC50 | 1.8 nM | [2] |
| AR Transactivation | HEK-293 | EC50 | 149.8 nM | [3] |
| Cell Proliferation | MDA-MB-231 | - | Inhibition | [2] |
| Cell Proliferation | HCC-38 | - | Inhibition | [2] |
Note: The discrepancy in EC50 values may be attributable to different experimental conditions or reporter gene constructs used in the respective studies.
Experimental Protocols
While a specific Ki value for this compound has not been reported in the reviewed literature, the following is a representative protocol for a competitive binding assay to determine the binding affinity of a test compound to the androgen receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosol prepared from rat ventral prostate tissue.[4]
-
Radioligand: [3H]-R1881 (a high-affinity synthetic androgen).[4]
-
Test Compound: this compound.
-
Buffers: TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).
-
Scintillation Cocktail.
-
Apparatus: Refrigerated centrifuge, scintillation counter.
Procedure:
-
Cytosol Preparation: Ventral prostates from adult male rats are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris, and the resulting supernatant (cytosol) containing the AR is collected.
-
Assay Setup: A series of dilutions of the test compound (this compound) are prepared.
-
Binding Reaction: A fixed concentration of the AR-containing cytosol and the radioligand ([3H]-R1881) are incubated with the various concentrations of the test compound. A control group with no test compound (total binding) and a group with an excess of unlabeled R1881 (non-specific binding) are also included.
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of [3H]-R1881 is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Objective: To assess the effect of this compound on the proliferation of breast cancer cell lines.
Materials:
-
Cell Lines: MDA-MB-231 and HCC-38 human breast cancer cells.[2]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[6][7][8][9]
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
Apparatus: 96-well plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with solvent) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 3 days).[2]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[8][9]
-
Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are corrected for background and normalized to the vehicle control to determine the percentage of cell viability. The results are then plotted against the compound concentration to evaluate the inhibitory effect of this compound on cell proliferation.
In Vivo Pharmacology
Preclinical in vivo studies demonstrated the tissue-selective anabolic and anti-tumor effects of this compound in various animal models.
Quantitative In Vivo Data
The following tables summarize the key quantitative data from in vivo studies for this compound.
Table 3.1.1: Efficacy in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dose | Outcome | Reference |
| Female Nude Mice | MDA-MB-231-AR | This compound (oral) | 30 mg/kg/day | >75% tumor growth inhibition, 50% tumor weight reduction | [10] |
Table 3.1.2: Efficacy in a Model of Stress Urinary Incontinence
| Animal Model | Condition | Treatment | Dose | Outcome | Reference |
| Ovariectomized C57BL/6 Mice | Pelvic Muscle Atrophy | This compound (oral) | 0.5 - 5 mg/kg for 28 days | Restoration of pelvic muscle weight to sham-operated levels | [2] |
Table 3.1.3: Efficacy in Models of Duchenne Muscular Dystrophy (DMD)
| Animal Model | Condition | Treatment | Outcome | Reference |
| Castrated wildtype, mdx, and mdx-dm mice | Muscular Dystrophy | This compound | Positive effects on muscle mass and function | [11][12] |
Experimental Protocols
Objective: To evaluate the effect of this compound on pelvic floor muscle mass in a model of postmenopausal muscle atrophy.[3][13][14][15][16]
Animals: Female C57BL/6 mice.[2]
Procedure:
-
Ovariectomy: Mice undergo bilateral ovariectomy to induce a hypoestrogenic state, leading to atrophy of the pelvic floor muscles. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.
-
Regression Period: The animals are allowed a period for the pelvic muscles to regress.
-
Treatment: Following the regression period, the ovariectomized mice are treated orally with this compound or a vehicle control for a specified duration (e.g., 28 days).[2]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the pelvic floor muscles (e.g., levator ani) are carefully dissected and weighed.[11]
-
Data Analysis: The weights of the pelvic floor muscles are compared between the different treatment groups (sham, ovariectomized + vehicle, ovariectomized + this compound) to assess the anabolic effect of the compound.
Objective: To assess the efficacy of this compound in improving muscle mass and function in preclinical models of DMD.[10][17][18][19][20]
Animals:
-
mdx mice: A commonly used model with a spontaneous mutation in the dystrophin gene, leading to a mild muscular dystrophy phenotype.[10][17]
-
mdx-dm mice: Dystrophin/utrophin double-mutant mice, which exhibit a more severe phenotype that more closely resembles human DMD.[12]
Procedure:
-
Animal Preparation: To isolate the effects of the SARM from endogenous androgens, male mice are typically castrated.
-
Treatment: Animals are treated orally with this compound or a vehicle control.
-
Outcome Measures:
-
Body Weight and Lean Body Mass: Measured throughout the study.
-
Muscle Strength: Assessed using methods like a grip strength meter.
-
Histological Analysis: Muscle tissue is collected at the end of the study for histological examination to assess muscle fiber size and pathology.
-
-
Data Analysis: The measured parameters are compared between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.
Mechanism of Action and Discovery Workflow
Signaling Pathway
This compound, as a SARM, exerts its effects by binding to the androgen receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. For arylpropionamide SARMs, it has been suggested that their signaling is distinct from that of natural androgens like dihydrotestosterone (B1667394) (DHT). These SARMs may mediate their effects through the activation of pathways involving Src kinase, which in turn can activate the MEK/ERK signaling cascade. This differential pathway activation is thought to contribute to the tissue-selective effects of SARMs.
Caption: Proposed signaling pathway for this compound.
Discovery Workflow
The discovery of a SARM like this compound likely followed a structured drug discovery and development process, starting from initial screening to lead optimization and preclinical evaluation.
Caption: Hypothetical discovery workflow for this compound.
Conclusion
This compound is a selective androgen receptor modulator that demonstrated promising preclinical efficacy in models of breast cancer, stress urinary incontinence, and muscular dystrophy. Its development, however, did not progress to later clinical stages. The data gathered on this compound contributes to the broader understanding of the therapeutic potential of SARMs and provides a valuable case study for researchers in the field of androgen receptor modulation. Further investigation into the specific signaling pathways and mechanisms of tissue selectivity of arylpropionamide SARMs may yet yield new therapeutic opportunities.
References
- 1. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs | MDPI [mdpi.com]
- 7. Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of the SARMs: revisiting the androgen receptor for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. GTx, Inc. Announces Results From Preclinical Studies Of Sarms In Duchenne Muscular Dystrophy Models Published In Human Molecular Genetics - BioSpace [biospace.com]
- 12. US20240270704A1 - Amino acids bearing a tetrazine moiety - Google Patents [patents.google.com]
- 13. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 16. Duane D. Miller - Google Scholar [scholar.google.com.sg]
- 17. academic.oup.com [academic.oup.com]
- 18. google.com [google.com]
- 19. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The long and winding road for selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
GTx-027: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the selective androgen receptor modulator (SARM) GTx-027, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound, also known as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a nonsteroidal SARM.[1] It is structurally analogous to enobosarm (GTx-024).[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[1] |
| CAS Number | 928122-40-1[1] |
| Molecular Formula | C₁₈H₁₄ClN₃O₃[1] |
| Molar Mass | 355.78 g/mol [1] |
| SMILES | C--INVALID-LINK--(C(=O)NC2=CC(=C(C=C2)C#N)Cl)O[1] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in DMSO, PEG300, and Corn Oil.[2] A common vehicle for oral administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
Mechanism of Action and Biological Activity
This compound is a selective modulator of the androgen receptor (AR), exhibiting both agonistic (androgenic) and antagonistic (antiandrogenic) effects in a tissue-specific manner.[1] Its primary mechanism involves binding to the AR and subsequently modulating the transcription of target genes.
Quantitative Biological Data
| Parameter | Value | Cell Line/Model |
| AR Transactivation EC₅₀ | 1.8 nM[2][3] | HEK-293 cells[3] |
| N-C Interaction EC₅₀ | 149.8 nM[3] | HEK-293 cells[3] |
Signaling Pathway
This compound exerts its effects by modulating the androgen receptor signaling pathway. Upon binding to the AR in the cytoplasm, this compound induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-GTx-027 complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and modulates the transcription of target genes involved in various cellular processes.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of analogous nonsteroidal SARMs typically involves a multi-step process. For a similar compound, SARM 2f, the synthesis involved a six-step reaction starting from commercially available reagents, including steps like methylation, epoxidation, epoxide opening, and a final coupling reaction.
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compound.
In Vitro Assays
This assay determines the affinity of this compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), and a source of AR, like rat prostate cytosol or a recombinant AR protein.[4][5] The assay measures the ability of this compound to displace the radiolabeled ligand from the receptor.
This assay measures the functional activity of this compound as an AR agonist or antagonist. HEK-293 cells are co-transfected with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[3] The cells are then treated with varying concentrations of this compound, and the resulting luciferase activity is measured to determine the EC₅₀.[3]
In Vivo Models
To evaluate the anti-tumor efficacy of this compound, a xenograft model using androgen receptor-expressing breast cancer cells (e.g., MDA-MB-231-AR) is employed.
-
Cell Culture: MDA-MB-231-AR cells are cultured in appropriate media.
-
Implantation: A suspension of cells (e.g., 5 million cells per mouse) is mixed with Matrigel and implanted subcutaneously into the flank of female immunodeficient mice (e.g., nude mice).[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).[6]
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at a specified dose (e.g., 30 mg/kg/day).[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., three times a week).[6]
-
Endpoint: After a predetermined period (e.g., 5 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, gene expression).[6]
The anabolic effects of this compound on pelvic floor muscles are assessed in an ovariectomized (OVX) mouse model, which mimics post-menopausal SUI.
-
Ovariectomy: Female mice (e.g., C57BL/6) undergo bilateral ovariectomy to induce muscle atrophy.[2]
-
Treatment: After a recovery period, mice are treated with this compound (e.g., 0.5-5 mg/kg, orally) or vehicle for a specified duration (e.g., 28 days).[2]
-
Endpoint: At the end of the treatment period, mice are euthanized, and the pelvic floor muscles are dissected and weighed.[2]
Conclusion
This compound is a potent and selective androgen receptor modulator with demonstrated preclinical efficacy in models of breast cancer and stress urinary incontinence. This technical guide provides a foundational understanding of its chemical and biological properties, along with an overview of key experimental methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
GTx-027: A Technical Overview of its Interaction with the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications.[1] As a SARM, this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in other tissues.[2][3] This document provides a comprehensive technical guide on the binding characteristics and mechanism of action of this compound with respect to the androgen receptor, intended for researchers and professionals in the field of drug development.
Chemical Identity
-
Chemical Name: (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[1]
-
Alternative Names: GTx027[1]
-
Molecular Formula: C₁₈H₁₄ClN₃O₃[1]
-
Molar Mass: 355.78 g/mol [1]
This compound is a structural analogue of enobosarm (also known as ostarine (B1683759) or GTx-024).[1]
Androgen Receptor Binding and Activity
A key study demonstrated that this compound activates the androgen receptor with a half-maximal effective concentration (EC50) of 1.8 nM.[2] For context, its well-studied analogue, enobosarm (GTx-024), has a reported Ki value for the androgen receptor of approximately 3.8 nM to 7.94 nM.[4]
Quantitative Data Summary
| Compound | Parameter | Value (nM) | Assay Type |
| This compound | EC50 | 1.8[2] | AR Activation Assay |
| Enobosarm (GTx-024) | Ki | 3.8 | Competitive Binding Assay |
| Enobosarm (GTx-024) | Ki | 7.94[4] | Competitive Binding Assay |
Experimental Protocols
The determination of the binding affinity of a compound like this compound for the androgen receptor is typically achieved through a competitive binding assay. Below is a representative protocol for such an assay.
Androgen Receptor Competitive Binding Assay Protocol
This protocol outlines a common method for determining the in vitro binding affinity of a test compound to the androgen receptor using a radioligand competition format.
1. Materials and Reagents:
-
Androgen Receptor (AR): Recombinant human AR or AR-positive cell line lysates (e.g., from LNCaP cells).
-
Radioligand: A high-affinity radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity androgen (e.g., unlabeled Mibolerone or R1881).
-
Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Scintillation Cocktail.
-
Multi-well plates (e.g., 96-well).
-
Filtration apparatus with glass fiber filters.
-
Liquid scintillation counter.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Prepare a solution of the radioligand at a concentration at or below its Kd for the AR.
-
Prepare the AR-containing solution.
-
-
Assay Setup:
-
In a multi-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, AR solution, and radioligand.
-
Non-specific Binding: Assay buffer, AR solution, radioligand, and a high concentration of the non-radiolabeled androgen.
-
Competitive Binding: Assay buffer, AR solution, radioligand, and varying concentrations of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Androgen Receptor Competitive Binding Assay
Caption: Workflow for a typical androgen receptor competitive binding assay.
Androgen Receptor Signaling Pathway
Caption: Simplified androgen receptor signaling pathway activated by this compound.
Conclusion
This compound is a potent, nonsteroidal SARM that effectively activates the androgen receptor. While a definitive Ki value for its direct binding affinity remains to be publicly disclosed, its low nanomolar EC50 for AR activation underscores its significant potency. The provided experimental protocol offers a standard methodology for further characterizing the binding properties of this compound and other novel SARMs. The visualization of the AR signaling pathway illustrates the mechanism through which this compound is believed to exert its biological effects. This technical guide serves as a foundational resource for scientists and researchers engaged in the development and study of selective androgen receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uthsc.edu [uthsc.edu]
An In-depth Technical Guide to GTx-027: A Novel Selective Androgen Receptor Modulator and Analogue of Enobosarm
For Researchers, Scientists, and Drug Development Professionals
Abstract
GTx-027 is a novel, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential therapeutic applications in conditions such as breast cancer and stress urinary incontinence. As a structural analogue of enobosarm (GTx-024), this compound exhibits a distinct pharmacological profile characterized by tissue-selective androgen receptor (AR) agonism and antagonism. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a comparative analysis to its predecessor, enobosarm. It includes a detailed examination of its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of next-generation SARMs.
Introduction
Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor, aiming to provide the anabolic benefits of androgens with a reduced risk of androgenic side effects.[1] Enobosarm (GTx-024) is one of the most extensively studied SARMs, having been investigated for muscle wasting and breast cancer.[1][2] this compound, a close structural analogue of enobosarm, has emerged as a promising second-generation SARM with a unique pharmacological profile.[3] This guide delves into the technical details of this compound, offering a comparative perspective with enobosarm to highlight its potential advantages and therapeutic opportunities.
Chemical Structure and Properties
This compound, chemically known as (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a nonsteroidal arylpropionamide derivative.[3] It shares a common structural backbone with enobosarm, with a key modification in the "A" ring of the molecule. This structural alteration is believed to contribute to its distinct pharmacological activity.
Table 1: Chemical and Physical Properties of this compound and Enobosarm
| Property | This compound | Enobosarm (GTx-024) |
| IUPAC Name | (2S)-N-(3-chloro-4-cyanophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide[3] | ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)[1] |
| Molecular Formula | C18H14ClN3O3[3] | C19H14F3N3O3[1] |
| Molar Mass | 355.78 g/mol [3] | 389.33 g/mol [1] |
| CAS Number | 928122-40-1[3] | 841205-47-8[1] |
| Developmental Codes | This compound | GTx-024, MK-2866, S-22[1] |
Mechanism of Action
This compound functions as a selective androgen receptor modulator, exhibiting mixed agonistic and antagonistic effects on the androgen receptor (AR) in a tissue-specific manner.[3] Upon binding to the AR, this compound induces a conformational change in the receptor, leading to the differential recruitment of co-regulatory proteins (coactivators and corepressors). This selective modulation of AR activity is the basis for its tissue-specific effects.
In tissues such as muscle, this compound demonstrates anabolic activity, promoting muscle growth.[3] Conversely, in certain cancer cells, it can exhibit anti-proliferative effects.[3] The signaling pathway is initiated by the binding of this compound to the AR in the cytoplasm, followed by the translocation of the ligand-receptor complex to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes.
Figure 1: Simplified signaling pathway of this compound.
Preclinical and Clinical Data
In Vitro Data
A crucial aspect of characterizing a SARM is its ability to activate the androgen receptor. Transactivation assays are commonly employed for this purpose.
Table 2: In Vitro Androgen Receptor Transactivation
| Compound | EC50 (nM) | Cell Line | Assay Type |
| This compound | 1.8[4] | - | AR Transactivation |
| Enobosarm (GTx-024) | 2.9[5] | - | AR Transactivation |
| R1881 (Synthetic Androgen) | 0.023[5] | - | AR Transactivation |
This compound has also been shown to inhibit the proliferation of androgen receptor-expressing breast cancer cells.
In Vivo Data
Preclinical studies in animal models have been instrumental in evaluating the tissue selectivity and efficacy of this compound.
Table 3: Summary of In Vivo Efficacy of this compound
| Indication | Animal Model | Key Findings | Reference |
| Stress Urinary Incontinence | Ovariectomized female rodents | Increased pelvic floor muscle weight.[3] | [3] |
| Breast Cancer | MDA-MB-231-AR xenograft | Reduced tumor growth.[6] | [6] |
| Muscle Wasting | - | Increased body weight, lean body mass, and muscle strength.[3] | [3] |
In a preclinical mouse model of stress urinary incontinence, both enobosarm and this compound were shown to restore pelvic floor muscles to their normal weight.[7]
Clinical Development Status
The clinical development of this compound is less advanced compared to enobosarm. While enobosarm has undergone numerous clinical trials for various indications, including cancer-related muscle wasting, this compound is reported to have either not progressed beyond preclinical research or to have reached Phase 1 clinical trials before its development was discontinued.[1][3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the evaluation of this compound and similar SARMs.
Androgen Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to the androgen receptor.
-
Principle: This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the androgen receptor.
-
General Protocol:
-
Prepare a source of androgen receptor (e.g., from rat prostate cytosol or recombinant human AR).
-
Incubate the AR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound from the free radioligand.
-
Quantify the radioactivity of the bound ligand.
-
Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) and subsequently determine the binding affinity (Ki).
-
AR Transactivation Assay
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
-
Principle: Cells are co-transfected with a plasmid expressing the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). Activation of the AR by a ligand leads to the expression of luciferase, which can be quantified.
-
General Protocol:
-
Seed cells (e.g., HEK293) in a multi-well plate.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.
-
After a period of incubation, treat the cells with varying concentrations of the test compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Cell Proliferation Assay (MDA-MB-231-AR cells)
This assay assesses the effect of a compound on the growth of cancer cells.
-
Principle: Androgen receptor-expressing breast cancer cells (MDA-MB-231-AR) are treated with the test compound, and cell viability or proliferation is measured over time.
-
General Protocol:
-
Seed MDA-MB-231-AR cells in a multi-well plate.
-
Allow the cells to attach and then treat with various concentrations of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 3-6 days).
-
Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human breast cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
General Protocol:
-
Implant MDA-MB-231-AR cells subcutaneously into nude mice.
-
Allow tumors to reach a specified size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally on a daily basis.
-
Measure tumor volume regularly.
-
At the end of the study, sacrifice the animals and weigh the tumors.
-
Figure 2: A typical experimental workflow for evaluating a SARM like this compound.
Logical Relationship: Enobosarm to this compound
This compound was developed as an analogue of enobosarm, likely in an effort to improve upon its pharmacological properties, such as efficacy, tissue selectivity, or safety profile. The structural modification from a trifluoromethyl group in enobosarm to a chloro group in this compound in the 'A' ring is a deliberate chemical change aimed at fine-tuning its interaction with the androgen receptor.
Figure 3: The logical progression from enobosarm to this compound.
Conclusion
This compound is a promising second-generation SARM that has demonstrated potent and tissue-selective androgen receptor modulation in preclinical studies. Its structural similarity to enobosarm, coupled with its distinct pharmacological profile, makes it a subject of significant interest for the development of novel therapies for breast cancer, stress urinary incontinence, and potentially other conditions responsive to androgen receptor modulation. Further research, particularly well-controlled clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, encouraging further investigation into this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enobosarm [medbox.iiab.me]
- 5. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of GTx-027 in Androgen Receptor-Positive Breast Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential as a therapeutic agent for androgen receptor (AR)-positive breast cancer.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound on breast cancer cells, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-modulating activities. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development efforts in this area.
Mechanism of Action: Androgen Receptor Agonism
This compound functions as an agonist of the androgen receptor. Its therapeutic effect in breast cancer is predicated on the activation of AR-mediated signaling pathways, which in turn leads to the inhibition of tumor cell growth.[1] This agonistic activity results in the modulation of a suite of downstream genes, including the inhibition of oncogenes and the induction of tumor suppressor genes.[3][4]
Data Summary: In Vitro Effects of this compound
The following tables summarize the key quantitative data on the in vitro effects of this compound on AR-expressing breast cancer cell lines, namely MDA-MB-231 cells stably expressing AR (MDA-MB-231-AR) and MCF-7 cells stably expressing AR (MCF-7-AR).
| Cell Line | Assay | Endpoint | Result | Reference |
| MDA-MB-231-AR | Proliferation | Inhibition | Significant growth reduction | [1][2] |
| MCF-7-AR | Proliferation | Inhibition | Significant growth reduction | [1] |
Key In Vitro Experiments and Methodologies
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of AR-positive breast cancer cells.
Protocol:
-
Cell Culture: MDA-MB-231-AR and MCF-7-AR cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the IC50 value.
Apoptosis Assay
Objective: To evaluate the ability of this compound to induce apoptosis in AR-positive breast cancer cells.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described in the proliferation assay protocol.
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression in AR-positive breast cancer cells.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for a defined period.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. Upon binding to the androgen receptor, this compound initiates a cascade of events that ultimately impact gene expression.
Androgen Receptor Signaling Pathway
The primary mechanism of this compound involves the direct activation of the androgen receptor. This leads to the translocation of the AR to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: this compound activates the androgen receptor, leading to modulation of gene expression.
Downstream Gene Regulation
Microarray analyses of xenograft models treated with this compound have revealed a broad impact on gene expression. Key observations include:
-
Inhibition of Oncogenes: Downregulation of genes associated with breast cancer proliferation, such as aurora kinase, ERCC1, and IGFBP3.[3]
-
Induction of Tumor Suppressor Genes: Upregulation of growth-inhibitory genes like NQO1 and PTPRJ.[3]
-
Modulation of Metastatic Factors: Inhibition of interleukin 6 (IL6) and matrix metallopeptidase 13 (MMP13), which are involved in cancer cell invasion and metastasis.[3]
-
Activation of Androgen-Responsive Genes: Increased expression of canonical AR target genes, such as FKBP5, confirming the agonistic activity of this compound.[3]
Involvement of the ErbB Signaling Pathway
Ingenuity Pathway Analysis has identified the ErbB signaling pathway as being significantly affected by this compound treatment in MDA-MB-231-AR xenografts.[3] This pathway plays a crucial role in cell proliferation, survival, and differentiation, and its modulation by this compound likely contributes to the observed anti-tumor effects.
Caption: Experimental workflow for assessing the in vitro effects of this compound.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound has significant anti-proliferative effects on AR-positive breast cancer cells, mediated through its agonistic activity on the androgen receptor. This leads to the modulation of key signaling pathways and the regulation of genes involved in cell growth, survival, and metastasis.
However, to fully elucidate the therapeutic potential of this compound, further in vitro studies are warranted. Specifically, there is a need for comprehensive quantitative data, including IC50 values across a broader range of AR-positive breast cancer cell lines, detailed characterization of the apoptotic and cell cycle effects, and a more in-depth investigation of the downstream signaling cascades. Such studies will be crucial for optimizing the clinical development of this compound and other SARMs for the treatment of androgen receptor-driven breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective Androgen Receptor Modulators (SARMs) Negatively Regulate Triple-Negative Breast Cancer Growth and Epithelial:Mesenchymal Stem Cell Signaling | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to GTx-027 for Stress Urinary Incontinence Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GTx-027, a selective androgen receptor modulator (SARM), for its potential application in stress urinary incontinence (SUI) research. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to facilitate further investigation into this promising therapeutic candidate.
Introduction to this compound and Stress Urinary Incontinence
Stress urinary incontinence is a prevalent condition characterized by the involuntary leakage of urine during activities that increase intra-abdominal pressure, such as coughing, sneezing, or exercising.[1] A key contributing factor to SUI is the weakening of the pelvic floor muscles and urethral sphincter. This compound is a nonsteroidal SARM that has been investigated for its potential to treat SUI.[2] As a SARM, this compound is designed to selectively bind to androgen receptors (ARs) in muscle and bone, promoting anabolic effects while minimizing the androgenic side effects associated with traditional steroids.[3][4] This tissue selectivity makes it an attractive candidate for strengthening the pelvic floor muscles to improve urethral closure.[5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the androgen receptor.[2] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. In the context of SUI, the primary target tissue is the pelvic floor musculature, which is rich in androgen receptors.[5] The activation of ARs in these muscles is believed to lead to an increase in muscle mass and strength, thereby improving support for the urethra and bladder neck.[6][7]
Preclinical Research and Efficacy Data
Preclinical studies have demonstrated the potential of SARMs, including this compound and its analogue enobosarm (GTx-024), in animal models of SUI.[5][8] These studies typically utilize an ovariectomized (OVX) rodent model to simulate postmenopausal estrogen deficiency, a known risk factor for SUI.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical research on SARMs in SUI models.
Table 1: Effect of SARMs on Pelvic Floor Muscle Weight in Ovariectomized Mice
| Treatment Group | Dose | Change in Pelvic Floor Muscle Weight | Reference |
|---|---|---|---|
| Vehicle | - | - | [5] |
| GTx-024 | Not Specified | Restoration to sham-operated weight | [5] |
| this compound | Not Specified | Restoration to sham-operated weight |[5] |
Table 2: In Vitro Androgen Receptor Activation
| Compound | EC50 (nM) | Reference |
|---|---|---|
| R1881 (synthetic androgen) | 0.023 | [6] |
| GTx-024 (enobosarm) | 2.9 | [6] |
| this compound | 1.8 |[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for evaluating this compound in a preclinical SUI model.
Ovariectomized Rodent Model of SUI
This model is designed to mimic the hormonal changes and subsequent pelvic floor muscle atrophy seen in postmenopausal women.
-
Animal Model: Female C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][9]
-
Ovariectomy: Animals undergo bilateral ovariectomy to induce estrogen deficiency. A sham operation is performed on a control group.
-
Regression Period: A period of several weeks is allowed for the pelvic floor muscles to regress.[5]
-
Treatment: Animals are then treated with vehicle, this compound, or a comparator compound (e.g., dihydrotestosterone) daily via oral gavage.[10]
-
Endpoint Analysis: After the treatment period, various endpoints are assessed, including pelvic floor muscle weight, gene expression analysis of muscle catabolism markers, and urodynamic measurements.[5]
Urodynamic and Sphincter Function Assessment
These procedures are used to quantitatively measure changes in urinary function.
-
Leak-Point Pressure (LPP) Measurement: This test assesses the pressure at which urine leakage occurs. The bladder is filled with saline, and external pressure is applied to the abdomen until leakage is observed.[11][12]
-
Urethral Pressure Profiling: A microtransducer-tipped catheter is used to measure urethral baseline pressure (UBP) and the amplitude of urethral response during a simulated stress event, such as a sneeze reflex induced by nasal stimulation.[10]
-
In Vitro Muscle Contractility: Urethral muscle strips can be isolated and subjected to electrical field stimulation to assess muscle contraction properties.[13]
Clinical Trial Landscape
While this compound itself has not advanced to late-stage clinical trials for SUI, its analogue, enobosarm (GTx-024), has been evaluated in Phase 2 clinical trials for this indication.[14][15] The findings from these trials provide valuable insights into the potential clinical utility of this class of SARMs.
A Phase 2 proof-of-concept trial of enobosarm in postmenopausal women with SUI showed promising results, with a significant reduction in incontinence episodes.[15][16] However, a subsequent larger, placebo-controlled Phase 2 trial (the ASTRID trial) did not meet its primary endpoint.[14] Despite the mixed results, these trials have demonstrated the potential of SARMs to impact pelvic floor muscle and urethral muscle diameter as measured by MRI.[16]
Conclusion and Future Directions
This compound and other SARMs represent a novel and targeted approach to the treatment of stress urinary incontinence. The preclinical data strongly support the mechanism of action, demonstrating an increase in pelvic floor muscle mass and improved urethral function in animal models. While the clinical trial results for the related compound enobosarm have been inconclusive, the underlying biological rationale remains compelling.
Future research should focus on optimizing dosing regimens, identifying patient populations most likely to respond to SARM therapy, and further elucidating the long-term safety and efficacy of this class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and other SARMs for the treatment of SUI.
References
- 1. Prevalence and Normalization of Stress Urinary Incontinence in Female Strength Athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a selective androgen receptor modulator (SARM), GSK2849466A, on stress urinary incontinence and bladder activity in rats with ovariectomy-induced oestrogen deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Female Stress Urinary Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a 5-HT2c receptor agonist on urethral closure mechanisms in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved sphincter contractility after allogenic muscle-derived progenitor cell injection into the denervated rat urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. urotoday.com [urotoday.com]
- 16. GTx Announced New Data Demonstrating Enobosarm’s Potential to Treat Stress Urinary Incontinence at SUFU 2018 - BioSpace [biospace.com]
The Selective Androgen Receptor Modulator GTx-027: A Technical Guide to its Role in Muscle Wasting Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, a debilitating condition characterized by the progressive loss of skeletal muscle mass and function, is a significant clinical challenge associated with numerous chronic diseases, including cancer (cachexia), sarcopenia, and end-stage renal disease. The quest for therapeutic agents that can effectively and safely counteract muscle atrophy has led to the development of a novel class of compounds known as Selective Androgen Receptor Modulators (SARMs). Among these, GTx-027 and its closely related analogue, enobosarm (GTx-024), have emerged as promising candidates. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound and enobosarm in the context of muscle wasting, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Mechanism of Action: Selective Androgen Receptor Modulation
This compound and enobosarm are nonsteroidal SARMs designed to selectively bind to and activate the androgen receptor (AR) in anabolic tissues, primarily skeletal muscle and bone, while minimizing androgenic effects in other tissues such as the prostate and skin.[1] This tissue selectivity is a key advantage over traditional anabolic steroids.
Upon entering the cell, the SARM binds to the AR in the cytoplasm. This ligand-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle protein synthesis and hypertrophy. The tissue-selective action of SARMs is believed to be due to their unique conformational changes induced in the AR upon binding, leading to differential recruitment of co-activator and co-repressor proteins in various tissues.[2]
The anabolic effects in muscle are mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis.[3][4]
Preclinical Studies in Muscle Wasting Models
Ovariectomized (OVX) Mouse Model of Muscle Atrophy
A common preclinical model to study muscle wasting, particularly in the context of hormonal changes, involves the surgical removal of the ovaries in female mice, leading to a decline in endogenous estrogen and subsequent muscle loss.
-
Animal Model: Female C57BL/6 mice are typically used.[5]
-
Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) or a ketamine/xylazine cocktail administered intraperitoneally.[6][7]
-
Surgical Procedure (Dorsal Approach):
-
The mouse is placed in a prone position, and the surgical area on the back is shaved and sterilized.[7]
-
A single midline dorsal skin incision is made.[7]
-
The skin is bluntly dissected to visualize the underlying muscle wall.
-
A small incision is made through the muscle wall to enter the peritoneal cavity.[6]
-
The ovary, identifiable by its associated fat pad, is located and exteriorized.[5]
-
A ligature is placed around the oviduct and associated blood vessels.
-
The ovary is excised, and the uterine horn is returned to the abdominal cavity.[6]
-
The muscle and skin incisions are closed with sutures.
-
The procedure is repeated on the contralateral side.
-
-
Post-Operative Care: Analgesics are administered to manage pain. The animals are allowed to recover for a specified period (e.g., one week) to allow for muscle regression.[8]
-
SARM Administration: this compound or enobosarm is administered orally or via subcutaneous injection at specified doses and for a defined treatment period.[8]
-
Outcome Measures: At the end of the study, endpoints such as total body weight, lean body mass (measured by techniques like DXA), and individual muscle weights (e.g., gastrocnemius, tibialis anterior) are assessed.
Clinical Trials in Muscle Wasting
Enobosarm (GTx-024), the most clinically studied SARM in this class, has been evaluated in several clinical trials for its efficacy in treating muscle wasting in various populations.
Phase II Trial in Healthy Elderly Men and Postmenopausal Women
This study (NCT00467844) evaluated the effect of enobosarm on lean body mass and physical function in a population susceptible to age-related muscle loss (sarcopenia).[9][10][11]
-
Study Design: A 12-week, double-blind, placebo-controlled trial.[9]
-
Participants: 120 healthy elderly men (>60 years) and postmenopausal women.[9]
-
Intervention: Oral enobosarm at doses of 0.1 mg, 0.3 mg, 1 mg, or 3 mg, or placebo, administered daily.[9]
-
Primary Endpoint: Change in total lean body mass from baseline, assessed by dual-energy X-ray absorptiometry (DXA).[9]
-
Secondary Endpoints: Physical function (measured by stair climb power), body weight, and insulin (B600854) resistance.[9]
Phase II Trial in Cancer Cachexia
This study (NCT00467844) investigated the efficacy and safety of enobosarm in patients with cancer-induced muscle wasting.[12][13]
-
Study Design: A double-blind, randomized, placebo-controlled trial.[12]
-
Participants: Male (>45 years) and postmenopausal female patients with cancer who had experienced at least 2% weight loss in the preceding 6 months.[12]
-
Intervention: Oral enobosarm (1 mg or 3 mg) or placebo daily for up to 113 days.[12]
-
Primary Endpoint: Change in total lean body mass from baseline, assessed by DXA.[12]
-
Secondary Endpoint: Physical function, including stair climb power.[13]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from the aforementioned clinical trials of enobosarm.
Table 1: Change in Total Lean Body Mass (LBM) in Healthy Elderly and Postmenopausal Women [9]
| Treatment Group | Mean Change in LBM (kg) | p-value (vs. Placebo) |
| Placebo | -0.07 | - |
| Enobosarm 1 mg | +0.63 | 0.055 |
| Enobosarm 3 mg | +1.23 | < 0.001 |
Table 2: Change in Physical Function (Stair Climb Power) in Healthy Elderly and Postmenopausal Women [9]
| Treatment Group | Mean Change in Stair Climb Power (Watts) | p-value (vs. Placebo) |
| Placebo | -1.5 | - |
| Enobosarm 3 mg | +15.5 | 0.013 |
Table 3: Change in Total Lean Body Mass (LBM) in Patients with Cancer Cachexia [12][13]
| Treatment Group | Median Change in LBM (kg) | p-value (from baseline) |
| Placebo (n=34) | +0.02 | 0.88 |
| Enobosarm 1 mg (n=32) | +1.5 | 0.0012 |
| Enobosarm 3 mg (n=34) | +1.0 | 0.046 |
Detailed Methodologies for Key Experiments
Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass
DXA is a three-compartment model that measures bone mineral content, fat mass, and lean soft tissue mass.[14]
-
Principle: The technique utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue, and further between lean and fat mass based on their differential attenuation of the X-rays.[15]
-
Procedure: The patient lies supine on the scanner bed. The scanner arm passes over the entire body, acquiring images. The total scan time is typically short.
-
Analysis: Specialized software analyzes the attenuation data to provide quantitative measures of total and regional lean body mass. Appendicular lean mass (the sum of lean mass in the arms and legs) is often used as a surrogate for total skeletal muscle mass.[16]
Stair Climb Power Test
This test is a functional measure of lower limb power.
-
Equipment: A standardized staircase (e.g., 12 steps) and a stopwatch or an automated timing system.[17]
-
Procedure:
-
The participant stands at the bottom of the stairs.
-
On the command "Go," the participant ascends the stairs as quickly as possible, one step at a time.
-
The time taken to ascend the full flight of stairs is recorded.[17]
-
-
Calculation of Power: Power (in Watts) is calculated using the following formula: Power = (Body Mass (kg) x 9.8 m/s² x Vertical Height of Stairs (m)) / Time (s)[17]
Signaling Pathways and Experimental Workflows
SARM-Mediated Anabolic Signaling in Muscle
The binding of this compound or enobosarm to the androgen receptor initiates a signaling cascade that promotes muscle protein synthesis. A key pathway involved is the PI3K/Akt/mTOR pathway.
Experimental Workflow for Preclinical Ovariectomized Mouse Study
The following diagram illustrates the typical workflow for a preclinical study of this compound in an ovariectomized mouse model of muscle wasting.
Logical Flow of a Clinical Trial for Muscle Wasting
This diagram outlines the logical progression of a typical clinical trial investigating a SARM for muscle wasting.
Conclusion
This compound and its analogue enobosarm have demonstrated significant potential as therapeutic agents for the treatment of muscle wasting. Preclinical studies have established their anabolic effects on muscle mass, and clinical trials have provided quantitative evidence of their ability to increase lean body mass and improve physical function in various populations. The tissue-selective nature of these SARMs offers a favorable safety profile compared to traditional anabolic steroids. Further research and clinical development are warranted to fully elucidate their therapeutic utility and to bring these promising compounds to patients in need.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Ovariectomy [protocols.io]
- 6. Murine Orchiectomy and Ovariectomy to Reduce Sex Hormone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorsal Approach Ovariectomy (Mice) | Animals in Science [queensu.ca]
- 8. mayo.edu [mayo.edu]
- 9. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial | springermedicine.com [springermedicine.com]
- 12. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Body composition with dual energy X-ray absorptiometry: from basics to new tools - Messina - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 16. Use of dual-energy x-ray absorptiometry for body composition in chronic disease management [e-jcpp.org]
- 17. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
The Anabolic Promise of GTx-027: A Deep Dive into its Pharmacodynamics in Preclinical Models
For Immediate Release
MEMPHIS, Tenn. – [Current Date] – GTx, Inc.’s selective androgen receptor modulator (SARM), GTx-027, has demonstrated significant potential in preclinical animal models for treating both stress urinary incontinence (SUI) and Duchenne muscular dystrophy (DMD). This in-depth guide consolidates the available pharmacodynamic data, experimental protocols, and proposed signaling pathways to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
This compound, a nonsteroidal arylpropionamide analog of enobosarm (GTx-024), has shown promising tissue-selective anabolic effects, promoting muscle growth and function while potentially sparing androgenic tissues from unwanted side effects.[1] This document will detail the quantitative outcomes and methodologies from key animal studies.
Pharmacodynamics in a Post-Menopausal Model of Stress Urinary Incontinence
In a key study utilizing an ovariectomized mouse model, which mimics post-menopausal conditions leading to SUI, this compound demonstrated a significant anabolic effect on pelvic floor muscles. Treatment with this compound led to the restoration of pelvic muscle mass to that of the sham-operated control group. This increase in muscle weight is a critical finding, as weakened pelvic floor muscles are a primary cause of SUI.[2][3]
Quantitative Data: SUI Animal Model
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Pelvic Floor Muscle Weight | Ovariectomized C57BL/6 Mice | This compound | Not Specified | 28 days | Restoration to sham-operated weight | [2][3] |
| Lean Body Mass | Ovariectomized C57BL/6 Mice | This compound | Not Specified | 28 days | Trend towards an increase, but not statistically significant | [2][3] |
| Gene Expression (Muscle Catabolism) | Ovariectomized C57BL/6 Mice | This compound | Not Specified | 28 days | Inhibition of genes associated with muscle catabolism | [2][3] |
Experimental Protocol: Ovariectomized Mouse Model for SUI
Female C57BL/6 mice underwent bilateral ovariectomy to induce a state of hormonal deficiency, leading to pelvic muscle regression over a period of 20 days. Following this regression period, the mice were treated with this compound for 28 days. The primary endpoints measured were total body weight, lean body mass (assessed by magnetic resonance imaging), and the dissected weight of the pelvic floor muscles. Additionally, gene expression analysis was performed on the muscle tissue to evaluate the expression of genes associated with muscle catabolism.[2][3]
Pharmacodynamics in Preclinical Models of Duchenne Muscular Dystrophy
This compound has also been evaluated in mouse models of Duchenne Muscular Dystrophy, a fatal genetic disorder characterized by progressive muscle degeneration. In these studies, this compound, alongside other SARMs from GTx, Inc., demonstrated positive effects on muscle mass, function, and histological characteristics. While specific quantitative data for this compound in these models is not detailed in the available literature, the reported outcomes were similar to those of GTx-026.[4][5]
For GTx-026, which showed similar effects, treatment in castrated mdx mice (a DMD model) led to a significant increase in body weight (62% vs. 31% in vehicle-treated mice) and lean mass (60% vs. 20% in vehicle-treated mice), as well as improved grip strength and cardiopulmonary function. In the more severe dystrophin and utrophin double mutant (mdx-dm) mice, GTx-026 treatment improved body weight, lean mass, and grip strength, leading to a 50% to 70% improvement in survival.[4][5]
Experimental Protocol: DMD Mouse Models
Studies were conducted using castrated wildtype mice, x-linked muscular dystrophy (mdx) mice, and dystrophin and utrophin double mutant (mdx-dm) mice. The specific dosing and duration for this compound in these models are not publicly available. However, the general protocol involved the administration of the SARM to these genetically altered mice, followed by the assessment of body weight, lean mass, muscle function (e.g., grip strength), and histological analysis of muscle tissue. Cardiopulmonary function and survival rates were also monitored in some of the studies.[4][5]
Mechanism of Action and Signaling Pathway
This compound is an arylpropionamide-derived SARM that exerts its effects by binding to the androgen receptor (AR).[1] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity of SARMs is believed to be due to their unique interaction with the AR, leading to the recruitment of different co-regulators in different tissues. This differential recruitment is thought to be responsible for the desired anabolic effects in muscle while minimizing androgenic effects in tissues like the prostate.[6]
In vitro studies have shown that SARMs like this compound can activate the canonical androgen receptor signaling pathway. However, the degree of activation and the downstream effects can vary depending on the specific SARM and the cellular context. For instance, in certain cancer cell lines, this compound has been shown to suppress cell growth by activating the AR.[6]
Conclusion
The preclinical data on this compound strongly suggest its potential as a therapeutic agent for conditions characterized by muscle wasting, such as stress urinary incontinence and Duchenne muscular dystrophy. Its ability to promote muscle growth and function in a tissue-selective manner warrants further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development of this promising SARM.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. This compound is an investigational compound and has not been approved for any indication by regulatory authorities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GTx-027 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical studies for the treatment of breast and prostate cancer. As an analogue of enobosarm (GTx-024), this compound exhibits tissue-selective androgenic and antiandrogenic effects by binding to the androgen receptor (AR). In vitro studies have shown that this compound can reduce the proliferation of androgen receptor-expressing cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP and VCaP (prostate cancer).[1]
These application notes provide detailed protocols for in vitro experiments to evaluate the activity of this compound. The methodologies outlined below are based on established practices for studying SARMs and can be adapted for specific research needs.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound and its analogue, enobosarm. This information provides a baseline for expected experimental outcomes.
| Parameter | This compound | Enobosarm (GTx-024) | Cell Line | Assay | Reference |
| AR Activation (EC50) | 1.8 nM | 2.9 nM | Not Specified | Luciferase Reporter Assay | N/A |
Table 1: Comparative Androgen Receptor Activation by this compound and Enobosarm.
| Cell Line | Treatment | Concentration Range | Observed Effect | Assay | Reference |
| LNCaP | This compound | ~100 nM | ~40% growth suppression | Not Specified | N/A |
| VCaP | This compound | Not Specified | Growth suppression | Not Specified | N/A |
| MDA-MB-231 (AR-expressing) | This compound | Not Specified | Reduced cell growth | Not Specified | [1] |
| LNCaP | Enobosarm Analogues | Not Specified | 100-fold less potent than bicalutamide | Growth, PSA, and Luciferase Activity | [2] |
Table 2: Summary of In Vitro Anti-proliferative Effects of this compound and Enobosarm Analogues.
Experimental Protocols
Cell Culture
a. MDA-MB-231 (Triple-Negative Breast Cancer)
-
Culture Medium: DMEM high glucose supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for dissociation. A subculture ratio of 1:10 is recommended.
b. LNCaP (Androgen-Sensitive Prostate Cancer)
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Starvation: For androgen response experiments, culture cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline AR activity.
-
Subculture: Passage cells at approximately 80% confluency. Use 0.25% Trypsin-EDTA for detachment.
c. VCaP (Androgen-Sensitive Prostate Cancer)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when confluent, typically at a 1:3 to 1:6 ratio.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each cell line and experimental condition.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). For LNCaP and VCaP cells, use hormone-starved medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol allows for the assessment of protein expression levels of the androgen receptor and its downstream targets.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AR, PSA, FKBP5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in gene expression of AR target genes.
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., FKBP5, UGT2B17, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for GTx-027 in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of GTx-027 in preclinical mouse models based on available research. The following protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated potential therapeutic benefits in preclinical studies for conditions such as breast cancer and stress urinary incontinence.[1] As an analog of enobosarm (GTx-024), this compound exhibits tissue-selective agonistic and antagonistic effects on the androgen receptor (AR), leading to desired anabolic outcomes in muscle and bone with a potentially more favorable safety profile than traditional steroidal androgens.[1] These notes provide detailed protocols for the administration of this compound to mice for two distinct research applications.
Data Presentation
The following table summarizes the quantitative data for the administration of this compound in the described mouse models.
| Parameter | Breast Cancer Xenograft Model | Stress Urinary Incontinence Model |
| Mouse Strain | Nude Mice | C57BL/6 |
| Sex | Female | Female |
| Condition | Triple-Negative Breast Cancer (MDA-MB-231-AR cells) | Ovariectomy-induced muscle atrophy |
| This compound Dosage | 30 mg/kg/day[2] | Not explicitly stated, doses of GTx-024 and this compound were used |
| Administration Route | Oral[2] | Oral (assumed based on GTx-024 studies) |
| Treatment Duration | Not explicitly stated | 28 days[3] |
| Vehicle | Not explicitly stated | Not explicitly stated |
Signaling Pathway
This compound exerts its effects by modulating the androgen receptor (AR) signaling pathway. Upon binding to the AR in the cytoplasm, this compound induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-GTx-027 complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and modulates the transcription of target genes. In the context of triple-negative breast cancer, this compound has been shown to upregulate anti-proliferative genes and downregulate genes involved in proliferation and metastasis.
Caption: this compound signaling pathway in a target cell.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Triple-Negative Breast Cancer Xenograft Mouse Model
This protocol is based on the methodology used to evaluate the effect of this compound on the growth of androgen receptor-positive triple-negative breast cancer in a mouse xenograft model.[2]
1. Materials:
-
This compound
-
MDA-MB-231-AR cells
-
Female nude mice (e.g., BALB/c nude)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Vehicle for oral administration (e.g., 1% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous injection
2. Animal Model:
-
Acclimate female nude mice for at least one week before the experiment.
-
House animals in a sterile environment with ad libitum access to food and water.
3. Cell Preparation and Implantation:
-
Culture MDA-MB-231-AR cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. Dosing and Administration:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare a 3 mg/mL solution of this compound in the chosen vehicle.
-
Administer this compound orally to the treatment group at a dosage of 30 mg/kg/day.[2]
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue daily administration for the duration of the study.
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for further analysis (e.g., histology, gene expression analysis).
Caption: Experimental workflow for the breast cancer xenograft model.
Protocol 2: Evaluation of this compound in a Mouse Model of Stress Urinary Incontinence
This protocol is based on a study investigating the effects of SARMs on pelvic floor muscle mass in an ovariectomized mouse model, which mimics post-menopausal conditions that can lead to stress urinary incontinence.[3][4]
1. Materials:
-
This compound
-
Female C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for ovariectomy
-
Vehicle for oral administration
-
Equipment for measuring body composition (e.g., MRI)
-
Dissecting tools for muscle collection
2. Animal Model and Surgical Procedure:
-
Perform bilateral ovariectomy on female C57BL/6 mice to induce a post-menopausal state. A sham operation should be performed on a control group.
-
Allow a 20-day post-operative period for the pelvic muscles to regress.[3]
3. Dosing and Administration:
-
Randomize the ovariectomized mice into vehicle and this compound treatment groups.
-
While the exact dosage for this compound was not specified in the abstract, a dose-ranging study may be necessary. Based on the related compound GTx-024, a starting dose in the range of 1-10 mg/kg/day administered orally could be considered.
-
Administer this compound or vehicle orally on a daily basis for 28 days.[3]
4. Monitoring and Endpoints:
-
Measure total body weight and lean body mass (e.g., using MRI) at the beginning and end of the treatment period.
-
At the end of the 28-day treatment period, euthanize the mice.
-
Carefully dissect and weigh the pelvic floor muscles (e.g., levator ani).
-
The primary endpoint is the weight of the pelvic floor muscles.
-
Gene expression analysis of the muscle tissue can be performed to assess markers of muscle catabolism.
Caption: Experimental workflow for the stress urinary incontinence model.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental goals and in accordance with institutional animal care and use guidelines. The exact vehicle and preparation of this compound for administration should be determined based on its solubility and stability characteristics. Researchers should consult the full-text versions of the cited literature for more detailed methodological information.
References
Application Notes and Protocols for GTx-027 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of GTx-027, a selective androgen receptor modulator (SARM), in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on cancer cell lines, particularly those expressing the androgen receptor (AR), such as the MDA-MB-231 breast cancer cell line and the LNCaP prostate cancer cell line.
Introduction
This compound is a nonsteroidal SARM that exhibits mixed agonistic and antagonistic effects on the androgen receptor.[1] It has demonstrated potential in preclinical studies for its ability to reduce the growth of androgen receptor-expressing breast cancer cells and suppress the proliferation of prostate cancer cells.[1] These protocols outline the necessary steps for dissolving, storing, and applying this compound in in-vitro settings to investigate its biological activity.
Data Presentation
The following table summarizes key quantitative data for this compound, providing a starting point for experimental design.
| Parameter | Cell Line | Value | Remarks | Source |
| EC50 (AR Transactivation) | HEK-293 cells transfected with human AR | 1.8 nM | Concentration for half-maximal activation of a reporter gene under AR control. | |
| Recommended Solvent | N/A | DMSO | Dimethyl sulfoxide (B87167) is the recommended solvent for preparing stock solutions. | |
| DMSO Cytotoxicity | Most cell lines | < 0.5% (v/v) | Final concentration in cell culture medium should be kept low to avoid toxicity. A concentration of < 0.1% is considered safe for most cell lines. | |
| Reported In-Vitro Effect | MDA-MB-231 (AR-expressing) | Inhibition of cell migration | Observed as early as 24 hours post-treatment. | |
| Reported In-Vitro Effect | MDA-MB-231 (AR-expressing) | Regulation of cancer-related genes | Upregulation of tumor suppressor genes and downregulation of proliferative genes. | |
| Reported In-Vitro Effect | LNCaP | Suppression of cell growth | This compound has been shown to suppress the growth of this androgen-sensitive prostate cancer cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the Desired Stock Concentration: A stock concentration of 10 mM is recommended. To prepare a 10 mM stock solution of this compound (Molar Mass: 355.78 g/mol ), weigh out 3.56 mg of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired concentration. For 3.56 mg of this compound, add 1 mL of DMSO to obtain a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary for DMSO stocks, if concerned about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Protocol 2: Cell Proliferation Assay using this compound
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of adherent cancer cell lines like MDA-MB-231 (AR-expressing) and LNCaP.
Materials:
-
MDA-MB-231-AR or LNCaP cells
-
Complete growth medium (specific to the cell line)
-
This compound stock solution (from Protocol 1)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. A suggested starting range is from 0.1 nM to 10 µM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 3: Cell Migration (Wound Healing) Assay with this compound
This protocol describes a method to evaluate the effect of this compound on the migration of MDA-MB-231-AR cells.
Materials:
-
MDA-MB-231-AR cells
-
Complete growth medium
-
Low-serum or serum-free medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231-AR cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with low-serum or serum-free medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at multiple defined locations (time 0).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the rate of migration between the this compound-treated groups and the vehicle control.
Visualizations
References
Animal Models for Evaluating the Efficacy of GTx-027
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated therapeutic potential in preclinical studies for conditions associated with muscle wasting and for certain types of cancer. As a SARM, this compound exhibits tissue-selective anabolic effects in muscle and bone while having minimal androgenic effects on other tissues. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to study the efficacy of this compound. The protocols outlined below are for animal models of Duchenne Muscular Dystrophy (DMD), post-menopausal stress urinary incontinence, and triple-negative breast cancer.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and related SARMs in various animal models.
Table 1: Efficacy of a this compound Analog (GTx-026) in Mouse Models of Duchenne Muscular Dystrophy (DMD)
| Animal Model | Treatment Group | Body Weight Change | Lean Mass Change | Grip Strength Change | Survival Improvement |
| mdx Mouse | Vehicle | +31% | +20% | - | - |
| GTx-026 (similar to this compound) | +62% | +60% | Increased | - | |
| mdx-dm Mouse | Vehicle | Baseline | Baseline | Baseline | Baseline |
| GTx-026 (similar to this compound) | Improved | Improved | Improved | 50-70% |
Note: this compound was reported to have similar positive effects on muscle mass, function, and histological characteristics[1].
Table 2: Efficacy of this compound in a Xenograft Model of Triple-Negative Breast Cancer
| Cell Line Xenograft | Treatment Group | Tumor Growth Inhibition | Tumor Weight Reduction |
| MDA-MB-231-AR | Vehicle | - | - |
| This compound (30 mg/kg/day) | >90% | >90% |
Table 3: Efficacy of this compound in a Post-Menopausal Model of Stress Urinary Incontinence
| Animal Model | Treatment Group | Effect on Pelvic Floor Muscle Weight |
| Ovariectomized Female Rodents | Vehicle | - |
| This compound | Increased pelvic floor muscle weight |
Experimental Protocols
Duchenne Muscular Dystrophy (DMD) Mouse Model
This protocol is adapted from studies on SARMs in mdx and mdx-dm mouse models of DMD[1][2].
Objective: To evaluate the effect of this compound on muscle mass, strength, and survival in mouse models of DMD.
Animal Models:
-
mdx mice: C57BL/10ScSn-Dmdmdx/J mice, which have a point mutation in the dystrophin gene.
-
mdx-dm mice: Dystrophin and utrophin double mutant mice, which exhibit a more severe phenotype.
Materials:
-
mdx or mdx-dm mice
-
This compound
-
Vehicle solution (e.g., sterile water or as specified by the manufacturer)
-
Animal scale
-
Grip strength meter
-
Body composition analyzer (e.g., DEXA or MRI)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Record the body weight, lean body mass, and grip strength of each mouse.
-
Group Allocation: Randomly assign mice to a vehicle control group and a this compound treatment group.
-
Drug Administration: Administer this compound or vehicle orally or via subcutaneous injection daily. A typical dose for a similar SARM (GTx-026) was 10 mg/kg/day[3].
-
Monitoring:
-
Measure body weight weekly.
-
Assess lean body mass and grip strength at predetermined intervals (e.g., every 4 weeks).
-
For survival studies in mdx-dm mice, monitor the animals daily and record the date of death.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect relevant tissues (e.g., gastrocnemius, heart) for histological or molecular analysis.
Triple-Negative Breast Cancer Xenograft Model
This protocol is based on studies of this compound in MDA-MB-231-AR xenografts[4].
Objective: To assess the anti-tumor efficacy of this compound in a triple-negative breast cancer xenograft model.
Cell Line: MDA-MB-231 cells stably expressing the androgen receptor (MDA-MB-231-AR).
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Materials:
-
MDA-MB-231-AR cells
-
Matrigel
-
Immunocompromised mice
-
This compound
-
Vehicle solution
-
Calipers
-
Animal scale
Procedure:
-
Cell Preparation: Culture MDA-MB-231-AR cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Group Allocation and Treatment: When tumors reach a predetermined size, randomize the mice into vehicle and this compound treatment groups. Administer this compound (e.g., 30 mg/kg/day) or vehicle orally daily[5].
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for further analysis (e.g., immunohistochemistry, gene expression analysis).
Ovariectomized Rodent Model for Stress Urinary Incontinence
This protocol is designed to evaluate the effect of this compound on pelvic floor muscle mass in a model of post-menopausal muscle wasting.
Objective: To determine the anabolic effect of this compound on the pelvic floor muscles of ovariectomized rodents.
Animal Model: Adult female mice or rats.
Materials:
-
Female rodents
-
Anesthetic
-
Surgical instruments
-
Sutures or wound clips
-
This compound
-
Vehicle solution
-
Analytical balance
Procedure:
-
Ovariectomy:
-
Anesthetize the animal.
-
Make a small incision on the dorsal midline or bilateral flank incisions.
-
Ligate and remove the ovaries.
-
Suture the muscle layer and close the skin with sutures or wound clips.
-
Administer post-operative analgesia.
-
Allow a recovery period for pelvic muscle atrophy to occur (e.g., 2-4 weeks).
-
-
Treatment:
-
Randomly assign the ovariectomized animals to vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the pelvic floor muscles (e.g., levator ani, coccygeus).
-
Normalize muscle weight to body weight for comparison between groups.
-
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols: Evaluating the Efficacy of GTx-027 in the MDA-MB-231 Triple-Negative Breast Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MDA-MB-231 cell line, derived from a metastatic adenocarcinoma, is a cornerstone model for studying triple-negative breast cancer (TNBC), a particularly aggressive subtype lacking estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2 expression.[1][2] While this profile makes it resistant to conventional hormone therapies, other steroid receptors, such as the androgen receptor (AR), present novel therapeutic targets. GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that functions as an AR agonist.[3][4] In AR-positive breast cancer cells, this compound has demonstrated significant anti-tumor activity.[3] Since parental MDA-MB-231 cells have minimal AR expression, studies evaluating AR-targeted agents like this compound typically utilize MDA-MB-231 cells stably transfected to express the androgen receptor (MDA-MB-231-AR).[3][5] These notes provide comprehensive data summaries and protocols for investigating the effects of this compound on MDA-MB-231-AR cells.
Mechanism of Action: this compound exerts its anti-proliferative effects by acting as an agonist of the androgen receptor.[3] Upon entering the cell, this compound binds to AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the activation of tumor suppressors and the repression of genes involved in cell proliferation, migration, and metastasis.[6][7] The net result is a significant inhibition of cancer cell growth and invasion.[5]
Caption: this compound signaling pathway in AR-positive breast cancer cells.
Data Presentation
Quantitative data from preclinical studies on this compound's efficacy are summarized below.
Table 1: Summary of In Vitro Efficacy of this compound in MDA-MB-231-AR Cells
| Parameter | Observation | Treatment Details | Reference |
| Cell Proliferation | >50% reduction compared to vehicle | Not specified | [5] |
| Cell Migration | Inhibition observed at 24 hours | 1 µM this compound | [5][6] |
| Gene Regulation | Inhibited expression of IL6 and MMP13 | 1 µM this compound | [5] |
Table 2: Summary of In Vivo Efficacy of this compound in an MDA-MB-231-AR Xenograft Model
| Parameter | Observation | Treatment Details | Reference |
| Tumor Growth | >75% inhibition vs. vehicle control | 30 mg/kg/day, oral administration | [3][5] |
| Tumor Weight | >50% reduction vs. vehicle control | 30 mg/kg/day, oral administration | [3][5] |
| Toxicity | No observed toxicity (e.g., no increase in serum ALT) | 30 mg/kg/day, oral administration | [5] |
Table 3: Regulation of Key Disease Pathway Genes by this compound in MDA-MB-231-AR Xenografts[7]
| Gene | Function in Cancer | Effect of this compound |
| NQO1 | Anti-proliferative, reduces oxidative stress | Increased |
| PTPRJ | Tumor suppressor | Increased |
| SERPINE1 | Tumor suppressor, inhibits angiogenesis and invasion | Increased |
| Aurora Kinase | Increases proliferation | Decreased |
| BUB1 | Expression correlates with metastasis and tumor grade | Decreased |
| CENPE | Promotes breast cancer growth | Decreased |
| ERCC1 | Expression leads to chemotherapy resistance | Decreased |
| IGFBP3 | Increases proliferative disease | Decreased |
| PARP1 | Target for cancer therapy (PARP inhibitors) | Decreased |
Experimental Protocols
Detailed protocols for key experiments to evaluate the effect of this compound on MDA-MB-231-AR cells are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 cells stably expressing the human androgen receptor (MDA-MB-231-AR).
-
Culture Medium: Prepare complete growth medium consisting of DMEM High Glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Passaging:
-
Monitor cell confluency. When cells reach 80-85% confluency, they are ready for subculture.[8]
-
Aspirate the old medium and wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[8]
-
Add 1 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[8]
-
Neutralize the trypsin by adding 8 mL of complete growth medium.[8]
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm for 3 minutes.[8]
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and plate into new culture dishes at a subculture ratio of approximately 1:10.[8]
-
Protocol 2: In Vitro Cell Migration Assay (Transwell Method)
This protocol is adapted from methodologies used to assess the effect of this compound on cell migration.[5]
Caption: Experimental workflow for a transwell cell migration assay.
-
Preparation: Use 24-well plates with 8 µm pore size transwell inserts. Pre-coat the inserts with a suitable extracellular matrix protein (e.g., Matrigel) for invasion assays. For migration, no coating is necessary.
-
Seeding: Resuspend MDA-MB-231-AR cells in serum-free medium. Seed 5,000 cells into the upper chamber of each insert.
-
Treatment: Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber. In the upper chamber, add serum-free medium containing either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 1 µM).[5]
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Staining: After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fixation: Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Visualization: Stain the cells with 0.1% crystal violet for 20 minutes, then wash thoroughly with water.
-
Quantification: Allow inserts to dry. Visualize and count the migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field for each treatment group.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol is based on the successful xenograft studies evaluating this compound.[5]
Caption: Workflow for an in vivo xenograft study.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Preparation: Harvest MDA-MB-231-AR cells and resuspend them in a 1:1 mixture of sterile DPBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Allow tumors to grow. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) three times weekly. When tumors reach an average volume of 200-300 mm³, randomize the animals into control (vehicle) and treatment groups (n=8 per group).[5]
-
Treatment: Prepare this compound in a suitable vehicle for oral gavage. Administer 30 mg/kg/day of this compound or vehicle alone to the respective groups daily for the duration of the study (e.g., 5 weeks).[5]
-
Monitoring: Continue to monitor tumor volume and animal body weight three times per week. Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, sacrifice the animals. Excise the tumors and record their final weight.[5] The tumors can then be processed for further analysis (e.g., histology, gene expression).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group relative to the vehicle control group. Compare final tumor weights between groups using an appropriate statistical test (e.g., t-test).
References
- 1. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Selective Androgen Receptor Modulators (SARMs) Negatively Regulate Triple-Negative Breast Cancer Growth and Epithelial:Mesenchymal Stem Cell Signaling | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Top disease pathway genes regulated by this compound in MDA-MB-231-AR tumor xenografts. - Public Library of Science - Figshare [plos.figshare.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Measuring Muscle Mass Changes with GTx-027
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting.[1] As a SARM, this compound is designed to selectively bind to androgen receptors in anabolic tissues like muscle and bone, while minimizing androgenic side effects in other tissues.[2] Preclinical studies have suggested its potential to increase muscle mass and strength, making it a compound of interest for conditions such as stress urinary incontinence and Duchenne muscular dystrophy.[1][3]
These application notes provide a comprehensive overview of the methodologies and protocols for measuring changes in muscle mass in response to this compound treatment, based on available preclinical data and established clinical trial methods for similar compounds.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its anabolic effects by acting as an agonist at the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the this compound/AR complex translocates to the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote protein synthesis and muscle growth.
Caption: this compound Androgen Receptor Signaling Pathway.
Preclinical Assessment of Muscle Mass
Preclinical studies provide the foundational data for the efficacy of this compound in promoting muscle growth. These studies typically involve rodent models.
Experimental Workflow for Preclinical Studies
Caption: Preclinical Experimental Workflow.
Preclinical Data Summary
| Animal Model | Treatment Groups | Duration | Key Findings | Reference |
| Ovariectomized C57BL/6 Mice | Vehicle, GTx-024, this compound | Not Specified | Restoration of pelvic floor muscle weight to sham-operated weight. No significant differences detected in total lean body mass, although a trend was observed. | [4] |
| Castrated wildtype, mdx, and mdx-dm mice | Vehicle, GTx-026, with mention of similar effects from GTx-024 and this compound | Not Specified | Increased body weight, lean mass, and physical function. | [3] |
Detailed Protocol: Measurement of Pelvic Floor Muscle Mass in Ovariectomized Mice
This protocol is based on the methodology described in the study evaluating the effect of SARMs on pelvic floor muscles.[4]
1. Animal Model and Ovariectomy:
-
Use female C57BL/6 mice.
-
Perform ovariectomy to induce a post-menopausal state and allow for pelvic muscle regression. A sham operation group should be included as a control.
2. Treatment Groups and Dosing:
-
Divide ovariectomized mice into treatment groups: Vehicle control, this compound (specify doses).
-
Administer treatment daily via oral gavage.
3. In-life Measurements:
-
Monitor total body weight and lean body mass throughout the study.
4. Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the pelvic floor muscles.
5. Ex vivo Muscle Weight Measurement:
-
Weigh the dissected pelvic floor muscles.
-
Compare the muscle weights between the treatment groups and the sham-operated and vehicle-treated groups.
Detailed Protocol: Non-invasive Measurement of Hind Limb Muscle Mass using Micro-CT
This protocol provides a non-invasive method to longitudinally monitor changes in muscle mass in living mice.[5][6][7]
1. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Position the mouse prone on the micro-CT scanner bed, ensuring the hind limbs are in a natural and reproducible position.
2. Image Acquisition:
-
Perform a scout view to define the scan region, typically encompassing the entire hind limb.
-
Set the scanning parameters (e.g., voltage, current, filter, resolution) to optimize for soft tissue contrast. A typical scan time is short to minimize anesthesia duration. No contrast agent is required.
3. Image Reconstruction and Analysis:
-
Reconstruct the raw scan data into 3D images using the micro-CT software.
-
Define a region of interest (ROI) around the hind limb muscles.
-
Calculate the muscle volume or an Index of Muscle Mass (IMM) from the reconstructed images. The IMM can be defined as the ratio of the cross-sectional area of the muscle to the length of the tibia.
4. Longitudinal Monitoring:
-
Repeat the micro-CT scans at multiple time points throughout the study (e.g., baseline, mid-study, end of study) to track changes in muscle mass within the same animals.
Clinical Assessment of Muscle Mass
While specific clinical trial data for this compound is limited, the methodology for assessing muscle mass changes can be extrapolated from trials of the closely related SARM, GTx-024 (enobosarm).[8]
Clinical Trial Workflow
Caption: Clinical Trial Workflow.
Clinical Data Summary (based on GTx-024/enobosarm)
| Study Population | Treatment Groups | Duration | Primary Endpoint | Key Findings | Reference |
| 120 healthy elderly men (>60 years) and postmenopausal women | Placebo, 1 mg GTx-024, 3 mg GTx-024 | 12 weeks | Total Lean Body Mass (LBM) by DXA | Dose-dependent increase in LBM. 3 mg dose showed a statistically significant increase of 1.3 kg compared to placebo. | [8] |
| 159 cancer patients with muscle loss | Placebo, 1 mg Ostarine (MK-2866/GTx-024), 3 mg Ostarine | 16 weeks | Not specified | Statistically significant increase in lean body mass. | [9][10] |
Detailed Protocol: Measurement of Total Lean Body Mass using Dual-Energy X-ray Absorptiometry (DXA)
This protocol is based on the methodology used in a Phase II clinical trial of GTx-024.[8]
1. Patient Population:
-
Recruit subjects based on the specific indication being studied (e.g., age-related sarcopenia, cancer cachexia).
2. Study Design:
-
A double-blind, placebo-controlled, randomized design is recommended.
-
Include a placebo group and at least one dose level of this compound.
3. DXA Scans:
-
Perform whole-body DXA scans at baseline and at the end of the treatment period.
-
Use a standardized DXA machine and software for all scans.
-
Position the patient according to the manufacturer's guidelines to ensure consistency.
4. Data Analysis:
-
The primary endpoint is the change in total lean body mass from baseline to the end of treatment.
-
Secondary endpoints can include changes in appendicular lean mass, fat mass, and bone mineral density.
-
Compare the changes in the this compound treatment group(s) to the placebo group using appropriate statistical methods.
5. Physical Function Assessments:
-
In conjunction with DXA, assess physical function using validated tests such as the stair climb test, grip strength, and gait speed.
Conclusion
Measuring the effect of this compound on muscle mass requires a combination of preclinical and clinical methodologies. While direct clinical data for this compound is not widely available, robust protocols can be developed based on preclinical findings for this compound and clinical trial designs for the similar SARM, GTx-024. Non-invasive imaging techniques like micro-CT are valuable for longitudinal preclinical studies, while DXA remains the gold standard for assessing changes in lean body mass in clinical trials. These detailed application notes and protocols provide a framework for researchers and drug development professionals to effectively evaluate the anabolic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. GTx, Inc. Announces Results From Preclinical Studies Of Sarms In Duchenne Muscular Dystrophy Models Published In Human Molecular Genetics - BioSpace [biospace.com]
- 4. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micro-computed tomography for non-invasive evaluation of muscle atrophy in mouse models of disease | PLOS One [journals.plos.org]
- 6. Micro-computed tomography for non-invasive evaluation of muscle atrophy in mouse models of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-computed tomography for non-invasive evaluation of muscle atrophy in mouse models of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols: Western Blot Analysis for Androgen Receptor Activation by GTx-027
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications, including for breast cancer and stress urinary incontinence.[1] As a SARM, this compound is designed to selectively bind to the androgen receptor (AR), a ligand-activated transcription factor crucial for various physiological processes.[2] Upon activation, the AR translocates to the nucleus, where it regulates the transcription of target genes.[3] This document provides detailed application notes and protocols for utilizing Western blot analysis to characterize the activation of the androgen receptor signaling pathway by this compound. Western blotting is a fundamental technique to detect and quantify changes in the expression and phosphorylation status of the androgen receptor and its downstream targets, providing critical insights into the compound's mechanism of action.
Principle of the Assay
Western blotting enables the separation of proteins by size via gel electrophoresis, followed by their transfer to a solid support membrane. Specific proteins of interest are then detected using primary antibodies that bind to the target protein, and a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for visualization. This method allows for the semi-quantitative analysis of protein expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of androgen receptor activation.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data from Western blot analysis of androgen-responsive cells (e.g., LNCaP prostate cancer cells or AR-transfected MDA-MB-231 breast cancer cells) treated with this compound. The data is normalized to a loading control (e.g., GAPDH or β-actin) and expressed as fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Total and Phosphorylated Androgen Receptor Levels
| Treatment Group | Concentration | Total AR (Fold Change) | Phospho-AR (Ser81) (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 |
| DHT (Positive Control) | 10 nM | 1.2 | 4.5 |
| This compound | 10 nM | 1.1 | 2.8 |
| This compound | 50 nM | 1.3 | 5.2 |
| This compound | 100 nM | 1.4 | 6.8 |
Table 2: Effect of this compound on Downstream Androgen Receptor Target Proteins
| Treatment Group | Concentration | PSA (Prostate-Specific Antigen) (Fold Change) | FKBP5 (FK506-Binding Protein 5) (Fold Change) |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 |
| DHT (Positive Control) | 10 nM | 5.0 | 3.5 |
| This compound | 10 nM | 2.5 | 2.0 |
| This compound | 50 nM | 4.8 | 4.1 |
| This compound | 100 nM | 6.2 | 5.5 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a relevant cell line expressing the androgen receptor, such as LNCaP (prostate cancer), VCaP (prostate cancer), or a breast cancer cell line like MDA-MB-231 that has been stably transfected to express AR.
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Hormone Starvation: To reduce baseline AR activity, culture the cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for 24 hours prior to treatment.
-
Compound Preparation: Prepare stock solutions of this compound and a positive control, such as dihydrotestosterone (B1667394) (DHT), in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM), a positive control (e.g., 10 nM DHT), and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysate Preparation: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein lysate.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples into the wells of a 4-12% Bis-Tris sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total AR, phosphorylated AR (e.g., anti-p-AR Ser81), downstream targets (e.g., anti-PSA, anti-FKBP5), and a loading control (e.g., anti-GAPDH, anti-β-actin). Recommended starting dilutions are 1:1000 for target proteins and 1:5000 for loading controls. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described above to remove unbound secondary antibodies.
Detection and Data Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalization and Analysis: Normalize the band intensity of the target proteins to the corresponding loading control for each lane. Express the results as a fold change relative to the vehicle-treated control.
Visualizations
References
- 1. Association of Androgen-Receptor Gene Mutations with the Copy Number of Androgen-Receptor Silk Protein A Complex and Glutathione-S-Transferases T1 and M1 in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry Staining for GTx-027 Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
GTx-027 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as breast cancer and stress urinary incontinence.[1] As an analogue of enobosarm (GTx-024), this compound functions by binding to the androgen receptor (AR), a ligand-activated transcription factor that plays a crucial role in the development and progression of various tissues.[1][2] Upon binding, this compound modulates the transcriptional activity of the AR, leading to tissue-selective anabolic effects. This document provides detailed application notes and protocols for the immunohistochemical (IHC) staining of the androgen receptor in this compound's primary target tissues: breast cancer and pelvic floor muscle.
Target Tissues and Mechanism of Action
The primary molecular target of this compound is the androgen receptor.[1][2] The therapeutic potential of this compound is being explored in tissues that express AR and where its modulation can elicit a beneficial response.
-
Breast Cancer: The androgen receptor is expressed in a significant percentage of breast cancers, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes. In ER+ breast cancer, AR activation can have a tumor-suppressive effect.[3][4][5]
-
Pelvic Floor Muscle: The muscles of the pelvic floor express androgen receptors and are sensitive to the anabolic effects of androgens.[6][7][8] SARMs like this compound are being investigated for their potential to increase pelvic floor muscle mass and strength, which could be beneficial for conditions like stress urinary incontinence.[9][10]
The mechanism of action of this compound involves binding to the AR, which then translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and regulates the transcription of target genes.[11][12][13]
Quantitative Data
The following tables summarize quantitative data related to the activity of this compound and its analogue, enobosarm, on androgen receptor activation and target gene expression.
Table 1: In Vitro Androgen Receptor Activation by this compound
| Compound | EC50 (nM) for AR Activation |
| R1881 (control androgen) | 0.023 |
| GTx-024 (enobosarm) | 2.9 |
| This compound | 1.8 |
Data from a luciferase assay in cells transfected with human AR.[14]
Table 2: Effect of Enobosarm (GTx-024) on AR and ER Target Gene Expression in HCI-7 Breast Cancer Xenografts
| Gene | Treatment | Relative Expression (Fold Change vs. Vehicle) |
| FKBP5 (AR-target) | Enobosarm | Increased |
| TFF1 (pS2) (ER-target) | Enobosarm | Significantly Reduced |
| PGR (PR) (ER-target) | Enobosarm | Significantly Reduced |
Data from real-time PCR analysis of HCI-7 tumor tissues treated with enobosarm.[15][16]
Table 3: Correlation of Androgen Receptor Staining with Clinical Benefit Rate (CBR) of Enobosarm in ER+ Metastatic Breast Cancer
| % AR Staining Cutoff | Clinical Benefit Rate (CBR) |
| ≥40% | 80% |
| <40% | 18% |
Data from a phase 2 clinical study of enobosarm (9mg dose).[3]
Experimental Protocols
Immunohistochemistry Staining for Androgen Receptor in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical detection of the androgen receptor in FFPE breast cancer and pelvic floor muscle tissues. Optimization may be required for specific antibodies and detection systems.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Peroxide block (3% hydrogen peroxide)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Androgen Receptor (e.g., clone AR441 or SP107)
-
Polymer-based detection system (HRP-conjugated)
-
Chromogen (e.g., DAB)
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.[17][18]
-
The heating method (microwave, pressure cooker, or water bath) and duration should be optimized based on the antibody and tissue type. A common starting point is 20-30 minutes at 95-100°C.[18]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[19]
-
-
Primary Antibody Incubation:
-
Detection System:
-
Rinse slides with wash buffer.
-
Follow the manufacturer's instructions for the polymer-based detection system. This typically involves incubation with a secondary antibody polymer conjugate for 30-60 minutes.[22]
-
-
Chromogen Application:
-
Rinse slides with wash buffer.
-
Apply the chromogen solution (e.g., DAB) and incubate until the desired staining intensity is reached (typically 1-10 minutes).[22]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%).[17]
-
Clear in xylene (2 changes for 5 minutes each).
-
Mount with a permanent mounting medium.
-
Quantitative Analysis of Staining:
The intensity and percentage of AR-positive cells can be quantified using manual scoring methods (e.g., H-score) or automated image analysis software.[23][24] The H-score is calculated as: H-score = Σ (i × Pi), where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.[24]
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway activation by this compound.
Immunohistochemistry Experimental Workflow
Caption: Standard workflow for immunohistochemistry (IHC) staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. news-medical.net [news-medical.net]
- 5. ovid.com [ovid.com]
- 6. The Expression of Hormone Receptors as a Gateway toward Understanding Endocrine Actions in Female Pelvic Floor Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anabolic effects of androgens on muscles of female pelvic floor and lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTx Announced New Data Demonstrating Enobosarm’s Potential to Treat Stress Urinary Incontinence at SUFU 2018 - BioSpace [biospace.com]
- 10. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Androgen Receptor Is a Non-canonical Inhibitor of Wild-Type and Mutant Estrogen Receptors in Hormone Receptor-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. genomeme.ca [genomeme.ca]
- 19. ptglab.com [ptglab.com]
- 20. bostonbioproducts.com [bostonbioproducts.com]
- 21. ptglab.com [ptglab.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Detection of discrete androgen receptor epitopes in prostate cancer by immunostaining: measurement by color video image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunohistochemical Analysis of Androgen Receptor Expression Predicts the Prognosis of Metastatic Castration‐Sensitive Prostate Cancer Patients Receiving Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GTx-027 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the experimental selective androgen receptor modulator (SARM), GTx-027. Given the limited publicly available data on this compound, this guide draws upon information from related compounds and general principles of SARM research to address potential challenges in experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to bind to the androgen receptor (AR) and modulate its activity, similar to endogenous androgens like testosterone. Unlike testosterone, which can have broad effects throughout the body, this compound is designed to be tissue-selective, with the goal of eliciting anabolic effects in muscle and bone while having minimal impact on reproductive tissues.[2] It is an analog of enobosarm (GTx-024).[1]
Q2: What are the potential therapeutic applications of this compound?
This compound was investigated for its potential in treating breast cancer and stress urinary incontinence.[1] Preclinical studies on related SARMs have also explored their utility in conditions associated with muscle wasting, such as Duchenne muscular dystrophy.[3]
Q3: In which experimental models has this compound or similar SARMs shown activity?
Preclinical studies have demonstrated the activity of SARMs, including compounds structurally similar to this compound, in various in vitro and in vivo models. These include:
-
In vitro: Androgen receptor-expressing breast cancer cell lines (e.g., MDA-MB-231).[1]
-
In vivo: Ovariectomized female rodent models to assess effects on pelvic floor muscle weight, as well as models to evaluate increases in body weight, lean body mass, and muscle strength.[1] Animal models of Duchenne muscular dystrophy (mdx mice) have also been used to study the effects of related SARMs on muscle mass and function.[3]
Q4: What are some common causes of experimental variability when working with SARMs like this compound?
Potential sources of variability in SARM research include:
-
Cell line integrity: Genetic drift and altered receptor expression in continuously passaged cell lines.
-
Animal model differences: Strain, age, and sex of the animals can influence response.
-
Compound stability and solubility: Improper storage or preparation of this compound can affect its potency.
-
Assay conditions: Variations in incubation times, reagent concentrations, and detection methods.
-
Operator-dependent variability: Differences in experimental technique between researchers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound in vitro | 1. Low or absent androgen receptor (AR) expression in the cell line. 2. Compound degradation or precipitation. 3. Suboptimal assay conditions. | 1. Confirm AR expression in your cell line via Western blot or qPCR. 2. Prepare fresh stock solutions of this compound and ensure complete solubilization. Store aliquots at -80°C. 3. Optimize incubation time and concentration of this compound. Include a positive control (e.g., DHT). |
| Inconsistent results in animal studies | 1. Variability in animal age, weight, or hormonal status. 2. Inconsistent dosing or administration route. 3. Cage effects or other environmental stressors. | 1. Use age- and weight-matched animals and ensure consistent hormonal status (e.g., through ovariectomy). 2. Standardize the dosing procedure, including time of day and vehicle used. 3. Randomize animals to treatment groups and ensure consistent housing conditions. |
| High background signal in reporter assays | 1. Leaky reporter construct. 2. Contamination of cell cultures. | 1. Test the reporter construct in the absence of the AR expression vector to assess basal activity. 2. Regularly test cell cultures for mycoplasma contamination. |
| Unexpected off-target effects | 1. Interaction with other cellular pathways. 2. Non-specific binding at high concentrations. | 1. Perform a literature search for known off-target effects of related SARMs. 2. Use the lowest effective concentration of this compound and include appropriate negative controls. |
Quantitative Data from Preclinical SARM Studies
The following tables summarize representative data from preclinical studies on SARMs, illustrating the types of quantitative outcomes that can be expected.
Table 1: Effects of a SARM (GTx-026) on Body and Muscle Mass in mdx Mice [3]
| Treatment Group | Body Weight Increase (%) | Lean Mass Increase (%) |
| Vehicle | 31 | 20 |
| GTx-026 | 62 | 60 |
Table 2: In Vitro Potency of GTx-024 and this compound in AR Transactivation Assay [4]
| Compound | EC50 (nM) |
| R1881 (synthetic androgen) | 0.023 |
| GTx-024 (Enobosarm) | 2.9 |
| This compound | 1.8 |
Experimental Protocols
1. In Vitro Androgen Receptor Transactivation Assay
This protocol is designed to assess the ability of this compound to activate the androgen receptor in a cellular context.
-
Cell Line: A suitable cell line expressing the androgen receptor (e.g., PC-3 or LNCaP, stably transfected with an AR expression vector and a reporter construct).
-
Reagents:
-
This compound
-
Positive control (e.g., dihydrotestosterone, DHT)
-
Cell culture medium (e.g., RPMI-1640 with 10% charcoal-stripped fetal bovine serum)
-
Reporter lysis buffer
-
Luciferase substrate
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DHT in culture medium.
-
Remove the existing medium and add the medium containing the test compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the results to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
2. In Vivo Assessment of Anabolic Activity in a Rodent Model
This protocol outlines a general procedure to evaluate the effects of this compound on muscle mass in a female rat model of ovariectomy-induced muscle atrophy.
-
Animal Model: Female Sprague-Dawley rats, 8-10 weeks old.
-
Procedure:
-
Perform bilateral ovariectomy (OVX) on the experimental group to induce a hypoandrogenic state. A sham surgery should be performed on the control group.
-
Allow a recovery period of 2 weeks.
-
Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the animals and carefully dissect specific muscles (e.g., levator ani, gastrocnemius).
-
Record the wet weight of the dissected muscles.
-
Statistical analysis (e.g., ANOVA) should be used to compare muscle weights between treatment groups.
-
Visualizations
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM) like this compound.
Caption: General experimental workflow for evaluating the anabolic potential of this compound.
References
Potential off-target effects of GTx-027
Disclaimer: GTx-027 is a selective androgen receptor modulator (SARM) that was under development but never marketed.[1] Its development was discontinued (B1498344) after preclinical or phase 1 clinical trials.[1] Consequently, public domain data on the specific off-target effects of this compound is limited. This guide provides information based on available data for this compound and its close analogue, enobosarm (also known as Ostarine or GTx-024), to address potential researcher inquiries. The information regarding enobosarm should be considered as potentially indicative but not definitive for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal selective androgen receptor modulator (SARM).[2] It is designed to bind to the androgen receptor (AR) and modulate its activity with tissue selectivity. In preclinical studies, it has shown anabolic effects on muscle and bone with potentially fewer androgenic side effects on tissues like the prostate compared to traditional anabolic steroids.[2][3] It has demonstrated the ability to increase lean body mass and muscle strength in animal models.[1]
Q2: Are there any known off-target effects of this compound?
A2: Specific, publicly available studies detailing the comprehensive off-target effect profile of this compound are scarce due to its discontinued development.[1] However, as an analogue of enobosarm (GTx-024), it is plausible that it may share a similar side effect profile. Clinical trials on enobosarm have provided insights into potential off-target effects of this class of SARMs.
Q3: What were the common adverse events observed in clinical trials of the analogue compound, enobosarm?
A3: In a phase II clinical trial involving healthy elderly men and postmenopausal women, enobosarm was generally well-tolerated. The most frequently reported adverse events were headache and back pain, with an incidence similar to the placebo group.[4] In a phase 2 trial in cancer patients, the most common serious adverse events were malignant neoplasm progression, pneumonia, and febrile neutropenia; however, none of these were considered to be related to the study drug.[5][6][7]
Q4: Did enobosarm show any effects on lipid profiles in clinical studies?
A4: Yes, enobosarm demonstrated effects on lipid profiles. A dose-dependent reduction in high-density lipoprotein (HDL) was observed.[4] Specifically, at 1 mg and 3 mg doses, HDL was decreased by 17% and 27%, respectively.[4] Reductions in serum triglycerides were also noted, with the 3 mg dose group approaching statistical significance. A statistically significant reduction in total cholesterol was seen at the 0.3 mg, 1 mg, and 3 mg doses. No significant effect on low-density lipoprotein (LDL) was observed.[4]
Q5: What is the potential impact of this compound on liver function?
A5: There is no specific information available regarding the hepatotoxicity of this compound. In clinical trials of its analogue enobosarm, no significant liver toxicity was reported. However, it is a common consideration for orally administered drugs, and researchers should monitor liver function as a precautionary measure during in vivo studies.
Troubleshooting Guides
Issue: Unexpected changes in lipid profiles observed in animal models treated with this compound.
-
Possible Cause: This may be an on-target effect mediated through the androgen receptor, as similar effects have been observed with other SARMs like enobosarm.
-
Troubleshooting Steps:
-
Baseline Measurement: Ensure that baseline lipid profiles were adequately measured before the commencement of the study to confirm that the changes are treatment-related.
-
Dose-Response Analysis: If not already part of the study design, consider performing a dose-response analysis to see if the lipid profile changes are dependent on the this compound concentration.
-
Comparative Analysis: Compare the observed changes with the known effects of enobosarm to determine if they fall within an expected range for this class of compounds.
-
Mechanism Investigation: Investigate downstream targets of AR signaling in the liver that are involved in lipid metabolism to understand the mechanistic basis of the observed effects.
-
Issue: No significant anabolic effect on muscle mass is observed in an in vivo experiment.
-
Possible Cause: The lack of an anabolic effect could be due to several factors, including suboptimal dosing, issues with drug formulation or administration, or the specific animal model used.
-
Troubleshooting Steps:
-
Dose Verification: Confirm that the correct dose of this compound was administered. Review the literature on enobosarm and other SARMs to ensure the dose used is within the effective range for similar studies.
-
Bioavailability Check: If possible, measure the plasma concentration of this compound to confirm its bioavailability and that it is reaching the target tissues.
-
Animal Model Consideration: The choice of animal model is crucial. The anabolic effects may be more pronounced in models of muscle wasting or in castrated animals where endogenous androgen levels are low.
-
Outcome Measures: Ensure that sensitive and appropriate methods are being used to measure changes in lean body mass and muscle function.
-
Data Summary
Table 1: Summary of Adverse Events for Enobosarm (GTx-024) in a Phase II Trial in Healthy Elderly Men and Postmenopausal Women
| Adverse Event | Placebo Group | 0.1 mg Enobosarm | 0.3 mg Enobosarm | 1 mg Enobosarm | 3 mg Enobosarm |
| Headache | Similar Incidence | Similar Incidence | Similar Incidence | Similar Incidence | Similar Incidence |
| Back Pain | Similar Incidence | Similar Incidence | Similar Incidence | Similar Incidence | Similar Incidence |
Data extracted from a phase II, randomized, double-blind, placebo-controlled study.[4]
Table 2: Effects of Enobosarm (GTx-024) on Lipid Profile and Glucose Metabolism in a Phase II Trial
| Parameter | Placebo | 1 mg Enobosarm | 3 mg Enobosarm | P-value (3 mg vs. Placebo) |
| HDL Cholesterol Change | - | -17% | -27% | < 0.05 |
| Total Cholesterol Change | - | Statistically Significant Reduction | Statistically Significant Reduction | < 0.05 |
| LDL Cholesterol Change | No Significant Effect | No Significant Effect | No Significant Effect | NS |
| Triglycerides Change | - | Decrease Noted | Decrease Approaching Statistical Significance | NS |
| Insulin Resistance (HOMA-IR) Change | +2.6% ± 8.6 | -9.3% ± 5.5 | -27.5% ± 7.6 | 0.013 |
Data from a phase II study in healthy elderly men and postmenopausal women.[4]
Experimental Protocols
Protocol 1: Assessment of Potential Off-Target Effects on Lipid Profile in a Rodent Model
-
Animal Model: Use adult male rats or mice. To mimic a clinical scenario where androgens are supplemented, consider using orchidectomized (castrated) animals.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect baseline blood samples via a suitable method (e.g., tail vein) after a period of fasting (e.g., 6-8 hours) to establish baseline lipid levels.
-
Drug Administration: Administer this compound orally at various doses. Include a vehicle control group and potentially a positive control group (e.g., testosterone).
-
Treatment Duration: Treat the animals for a predefined period, for example, 4 to 12 weeks.
-
Final Blood Collection: At the end of the treatment period, collect final blood samples after fasting.
-
Lipid Panel Analysis: Analyze the serum or plasma for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.
-
Data Analysis: Compare the changes in lipid profiles from baseline between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: In Vitro Off-Target Kinase Screening
-
Objective: To assess the potential for this compound to inhibit the activity of a panel of kinases, a common off-target liability for small molecule drugs.
-
Assay Platform: Utilize a commercially available kinase screening service that offers a broad panel of purified kinases (e.g., >400 kinases).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Screening Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.
-
Assay Principle: The assays are typically based on measuring the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. This can be detected using various methods, such as radiometric assays (33P-ATP) or fluorescence-based assays.
-
Data Interpretation: The results are usually expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) identifies a potential off-target interaction.
-
Follow-up Studies: For any identified hits, perform dose-response studies to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for off-target effect screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GTx, Inc. Announces Results From Preclinical Studies Of Sarms In Duchenne Muscular Dystrophy Models Published In Human Molecular Genetics - BioSpace [biospace.com]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of GTx-027
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of GTx-027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions like breast cancer and stress urinary incontinence.[1] As an arylpropionamide-derived SARM, it shares structural similarities with other compounds in its class.[1] Like many orally administered drugs, the therapeutic effectiveness of this compound can be limited by its poor aqueous solubility, which may lead to low bioavailability and variable absorption.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
A2: You may encounter several indicators of poor solubility during your experiments, including:
-
Precipitation: The compound precipitates out of solution upon addition to aqueous buffers or cell culture media.
-
Cloudiness: The solution appears cloudy or hazy, indicating the presence of undissolved particles.
-
Inconsistent Results: You observe high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.
-
Low Bioavailability: In in vivo studies, you may observe low and erratic drug exposure after oral administration.
Q3: Can I just add more this compound to my aqueous solution to increase the concentration?
A3: Simply adding more of a poorly soluble compound to an aqueous solution will not increase the concentration beyond its saturation point. The excess compound will remain undissolved. To achieve a higher concentration, you will need to employ a solubility enhancement strategy.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized into physical and chemical modification strategies. Physical modifications include particle size reduction (micronization, nanosuspension) and the use of solid dispersions. Chemical modifications involve pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Media
Cause: The concentration of this compound in your stock solution (often in DMSO) is too high for the final aqueous concentration in the cell culture media, causing it to "crash out." The final DMSO concentration may also be too low to maintain solubility.
Solution:
-
Reduce the Final Concentration: Determine the lowest effective concentration for your experiment to minimize the amount of this compound needed.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain the solubility of the compound. Ensure your vehicle control has the same final DMSO concentration.
-
Use a Serial Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual dilution can prevent rapid precipitation.
-
Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may face greater solubility challenges.
Issue 2: Inconsistent Results in In Vivo Animal Studies
Cause: Poor aqueous solubility of this compound can lead to variable dissolution and absorption in the gastrointestinal tract, resulting in inconsistent plasma concentrations.
Solution:
-
Formulation with Excipients: For oral administration, formulating this compound with solubility-enhancing excipients is crucial. A supplier suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieved a solubility of ≥ 2.5 mg/mL.[2] Another option is a formulation of 10% DMSO in corn oil, also achieving ≥ 2.5 mg/mL.[2]
-
Particle Size Reduction: Reducing the particle size of the this compound powder can increase its surface area, leading to a faster dissolution rate. This can be achieved through techniques like micronization.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.
Data on Solubility Enhancement Strategies
The following table summarizes common excipients used to improve the solubility of poorly water-soluble drugs.
| Excipient Class | Examples | Mechanism of Action | Considerations |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG), Ethanol, Glycerol | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds. | The concentration must be carefully controlled to avoid toxicity. |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Cremophor® | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | Can have biological effects and potential toxicity at high concentrations. |
| Cyclodextrins | α-, β-, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity. | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
| Polymers (for solid dispersions) | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC) | The drug is dispersed in a hydrophilic polymer matrix, which enhances its wettability and dissolution rate. | The choice of polymer and the drug-to-polymer ratio are critical for stability and performance. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent/Surfactant System
This protocol is based on a formulation known to achieve a this compound concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 2: Screening for Optimal Solubilizing Excipients
This protocol outlines a general workflow for screening different excipients to find an optimal formulation for this compound.
Materials:
-
This compound powder
-
A selection of co-solvents (e.g., PEG400, Propylene Glycol)
-
A selection of surfactants (e.g., Tween 80, Cremophor EL)
-
A selection of cyclodextrins (e.g., HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare stock solutions of each excipient in PBS at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to a known volume of each excipient solution.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
-
Compare the solubility of this compound in the different excipient solutions to identify the most effective solubilizing agents.
Visualizations
Caption: Workflow for selecting and evaluating a solubility enhancement strategy for this compound.
Caption: Diagram of micelle formation by surfactants to encapsulate and solubilize this compound.
Caption: Workflow for preparing a solid dispersion to enhance the dissolution of this compound.
References
Technical Support Center: Interpreting Mixed Agonist/Antagonist Effects of GTx-027
Disclaimer: Publicly available information on a compound specifically named "GTx-027" is not available. This technical guide uses the well-researched Selective Androgen Receptor Modulator (SARM), Enobosarm (GTx-024) , as a representative example to address questions regarding compounds that exhibit tissue-selective or "mixed" agonist/antagonist-like effects. The principles discussed here are broadly applicable to the characterization of SARMs.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing anabolic (agonist) effects in muscle/bone but minimal androgenic (antagonist-like) effects in prostate tissue with Enobosarm (GTx-024)?
Answer: This is the defining characteristic of a Selective Androgen Receptor Modulator (SARM) and represents the intended "mixed effect." Unlike testosterone (B1683101), which is a potent agonist in all androgen-sensitive tissues, Enobosarm's chemical structure allows it to selectively activate the Androgen Receptor (AR) in a tissue-specific manner.[1][2][3][4]
-
Mechanism of Selectivity: The tissue-selective effects of Enobosarm are believed to arise from its unique interaction with the Androgen Receptor (AR).[5] Upon binding, the Enobosarm-AR complex undergoes a specific conformational change. This unique shape influences which co-regulatory proteins (coactivators or corepressors) can bind to the complex in different tissues.[5][6]
-
In Muscle and Bone: The complex preferentially recruits coactivator proteins, leading to the transcription of genes that promote anabolic activity (e.g., muscle protein synthesis, bone formation). This results in an agonist effect.
-
In Androgenic Tissues (e.g., Prostate, Seminal Vesicles): The conformation is different and does not efficiently recruit coactivators. It may even recruit corepressor proteins, leading to minimal or no activation of androgenic genes. In the context of competing with potent androgens like dihydrotestosterone (B1667394) (DHT), this can be viewed as a functional antagonist or weak partial agonist effect.[7]
-
-
Troubleshooting Unexpected Results:
-
High Androgenic Signal: If you observe higher-than-expected androgenic effects (e.g., prostate growth in animal models), verify the dose. While selective, high concentrations of any SARM may begin to overcome tissue-selectivity barriers.
-
Lack of Anabolic Signal: Ensure the model system (cell line or animal strain) expresses sufficient levels of the Androgen Receptor. Check for compound stability and proper vehicle formulation.
-
FAQ 2: My in vitro reporter assay shows Enobosarm is a potent AR agonist, but my in vivo results show a different profile. What explains this discrepancy?
Answer: This is a common and important observation. Standard in vitro assays often do not fully recapitulate the complex tissue-specific environment found in vivo.
-
Simplified System: A typical reporter gene assay in a cell line (e.g., HEK293 or PC3) contains an AR expression vector and a reporter gene construct. This system lacks the specific milieu of co-regulatory proteins, metabolic enzymes, and other transcription factors present in differentiated muscle or prostate cells. Therefore, it primarily measures the direct ability of the compound to activate the AR, showing a straightforward agonist response.
-
In Vivo Complexity:
-
Pharmacokinetics (PK): Tissue distribution and local concentration of the compound can vary significantly in vivo.
-
Metabolism: Unlike testosterone, which is converted to the more potent DHT by 5α-reductase in tissues like the prostate, nonsteroidal SARMs like Enobosarm are not substrates for this enzyme. This is a key reason for their prostatic-sparing effects.[8]
-
Cellular Context: As described in FAQ 1, the presence of specific coactivators and corepressors in different tissues is the ultimate determinant of the biological response.[6]
-
-
Troubleshooting:
-
Correlate In Vitro and In Vivo: Use multiple cell lines (e.g., myoblasts and prostate cancer cells) to get a preliminary indication of selectivity.[8]
-
PK/PD Studies: Always conduct pharmacokinetic studies in your animal model to ensure that the observed effects (or lack thereof) can be correlated with sufficient drug exposure in the target tissues.
-
Quantitative Data Summary
The tables below summarize the tissue-selective effects of Enobosarm (GTx-024) from various clinical and preclinical studies.
Table 1: Clinical Efficacy of Enobosarm (3 mg/day) on Body Composition
| Endpoint | Enobosarm Group | Placebo Group | Study Population | Citation |
| Change in Total Lean Body Mass | +1.0 to +1.5 kg | ~0.02 kg (no significant change) | Patients with Cancer | [5][9] |
| Change in Total Lean Body Mass | Dose-dependent increase (Significant at 3mg) | No significant change | Healthy Elderly Men & Postmenopausal Women | [2][4] |
| Change in Fat Mass | -0.758 kg (absolute decrease) | No significant change | Meta-analysis of 3 Trials | [10] |
| Preservation of Lean Mass (with GLP-1 RA) | 71% reduction in lean mass loss | N/A | Older adults on Semaglutide | [11] |
Table 2: Preclinical Tissue Selectivity of Enobosarm (GTx-024) in Rodent Models
| Tissue | Effect | Observation | Citation |
| Levator Ani Muscle | Anabolic (Agonist) | Increased muscle weight, comparable to DHT/Testosterone. | [7][12] |
| Prostate / Seminal Vesicles | Sparing (Weak Partial Agonist / Antagonist) | Minimally affected weight; much less potent than DHT. | [7][12] |
| Bone | Anabolic (Agonist) | Maintained or increased bone mineral density and strength in osteoporotic models. | [13][14] |
Experimental Protocols
Protocol 1: The Hershberger Assay for In Vivo Assessment of Tissue Selectivity
This classic assay is the standard for evaluating the anabolic (muscle-promoting) versus androgenic (prostate-stimulating) properties of a SARM in a rodent model.[7][8]
Objective: To determine the tissue-selective effects of a test compound by measuring its effect on the weights of an anabolic target (levator ani muscle) and androgenic targets (ventral prostate, seminal vesicles).
Methodology:
-
Animal Model: Immature, castrated male rats (approx. 21 days old). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.
-
Acclimation: Allow animals to acclimate for 3-5 days post-surgery.
-
Grouping:
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: Positive Control (e.g., Testosterone Propionate)
-
Group 3+: Test Compound (e.g., Enobosarm at multiple doses)
-
-
Dosing: Administer the compound daily for 7-10 consecutive days. Oral gavage is a common route for Enobosarm.[15]
-
Necropsy: On the day after the final dose, euthanize the animals.
-
Tissue Dissection: Carefully dissect and remove the target organs: levator ani muscle, ventral prostate, and seminal vesicles. Remove any adhering fat or connective tissue.
-
Weighing: Blot the tissues dry and record their wet weights immediately.
-
Analysis: Compare the organ weights of the test compound groups to both the vehicle control (to assess agonist activity) and the testosterone group (to assess relative potency and selectivity). A successful SARM will show a significant increase in levator ani weight with only a minor increase in prostate/seminal vesicle weight compared to vehicle.[7]
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Caption: Mechanism of tissue-selective action of Enobosarm (SARM).
Caption: Standard experimental workflow for the Hershberger Assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The state-of-the-art in the development of selective androgen receptor modulators (Chapter 21) - Testosterone [cambridge.org]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 9. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. hcplive.com [hcplive.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Unexpected phenotypes in GTx-027 treated animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), GTx-027, in animal models. The information is designed to address potential unexpected phenotypes and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in animal models?
This compound is a nonsteroidal selective androgen receptor modulator (SARM). Its primary expected effects, based on preclinical studies with this compound and its analogue enobosarm (GTx-024), are anabolic activity in muscle and bone. In animal models, this typically translates to increased lean body mass, improved muscle strength, and enhanced bone density.[1] It has also been shown to increase pelvic floor muscle weight in ovariectomized female rodents.[1]
Q2: What are some potential unexpected phenotypes observed in animal models treated with SARMs like this compound?
While this compound is designed for tissue selectivity, unexpected phenotypes have been reported for the SARM class of compounds in preclinical and clinical studies. Researchers should be aware of the following possibilities:
-
Hepatotoxicity: Cases of drug-induced liver injury (DILI), including cholestatic or hepatocellular injury and jaundice, have been associated with SARM use in humans.[2][3][4][5][6][[“]][8] Animal studies should include monitoring of liver function.
-
Alterations in Lipid Profile: SARMs have been shown to suppress high-density lipoprotein cholesterol (HDL-C) and may affect other lipid parameters.[9][10][11]
-
Uterine Effects: In female animal models, SARMs like GTx-024 have demonstrated the potential to increase uterine weight and stimulate cell proliferation, mimicking the effects of dihydrotestosterone (B1667394) (DHT).[12][13]
-
Endocrine Disruption: As SARMs modulate the androgen receptor, effects on the hypothalamic-pituitary-gonadal (HPG) axis, such as suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), can occur.[14]
Q3: Are there any known off-target signaling pathways affected by this compound?
The primary mechanism of action for this compound is through the androgen receptor (AR).[1] While designed for selectivity, the potential for off-target effects exists. The unexpected phenotypes observed, such as liver and lipid effects, may be mediated through AR in those tissues or through yet-to-be-fully-elucidated off-target pathways. Some research suggests that different SARMs can activate distinct signaling pathways downstream of the AR, leading to varied biological effects.[15]
Troubleshooting Guides
This section provides guidance on how to approach unexpected findings during your experiments with this compound.
Issue 1: Signs of Liver Toxicity
-
Observation: Elevated serum levels of liver enzymes (e.g., ALT, AST), bilirubin, or histological evidence of liver damage (e.g., cholestasis, hepatocellular necrosis).
-
Possible Causes:
-
Direct hepatotoxicity of this compound.
-
Idiosyncratic drug reaction.
-
Contamination of the test compound.
-
Underlying health status of the animal model.
-
-
Troubleshooting Steps:
-
Confirm Compound Purity: Ensure the this compound used is of high purity and free of contaminants.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the toxicity is dose-dependent.
-
Monitor Liver Function: Routinely monitor serum biochemistry for markers of liver function.
-
Histopathological Analysis: Conduct thorough histopathological examination of the liver in a subset of animals at various time points.
-
Consider Genetic Predisposition: Be aware that the genetic background of the animal model could influence susceptibility to DILI.
-
Issue 2: Unexpected Changes in Lipid Profile
-
Observation: Significant decrease in HDL-C, or unexpected changes in total cholesterol, LDL-C, or triglycerides.
-
Possible Causes:
-
On-target effect of AR modulation in the liver.
-
Alteration of hepatic lipase (B570770) activity.
-
-
Troubleshooting Steps:
-
Baseline Measurements: Ensure you have established baseline lipid profiles for your animal cohort before treatment initiation.
-
Comprehensive Lipid Panel: Analyze a full lipid panel to get a complete picture of the changes.
-
Time-Course Analysis: Track lipid profile changes over the duration of the study.
-
Investigate Hepatic Gene Expression: Analyze the expression of genes involved in lipid metabolism in the liver.
-
Issue 3: Uterine Hypertrophy in Female Models
-
Observation: Increased uterine weight or evidence of endometrial proliferation in female animals.
-
Possible Causes:
-
Agonistic activity of this compound on the androgen receptor in uterine tissue.
-
-
Troubleshooting Steps:
-
Hormonal Status: Ensure the hormonal status of the female animals (e.g., ovariectomized) is appropriate for the study design.
-
Histological Examination: Perform detailed histological analysis of the uterus, including endometrium and myometrium, to characterize the changes.
-
Cell Proliferation Markers: Use immunohistochemistry for markers like Ki67 to quantify cell proliferation.
-
Gene Expression Analysis: Examine the expression of androgen-responsive genes in uterine tissue.
-
Data Presentation
Table 1: Summary of Reported Uterine Effects of GTx-024 (Enobosarm) in Ovariectomized Mice
| Parameter | Vehicle Control | GTx-024 (0.5 mg/mouse/day) | Dihydrotestosterone (DHT) |
| Uterine Weight | Baseline | Significantly Increased | Significantly Increased |
| Endometrial Stromal Area | Baseline | Significantly Increased | Significantly Increased |
| Endometrial Epithelial Area | Baseline | Significantly Increased | Significantly Increased |
| Stromal Cell Proliferation (Ki67+) | Baseline | Significantly Increased | Significantly Increased |
| Epithelial Cell Proliferation (Ki67+) | Baseline | Significantly Increased | Not Significantly Increased |
Data synthesized from studies on GTx-024, a close structural analogue of this compound.[12]
Table 2: Summary of Reported Effects of a SARM (SARM-2f) on Plasma Lipids in Monkeys
| Parameter | Vehicle Control | SARM-2f (1-10 mg/kg/day) | Testosterone Enanthate |
| Total Cholesterol | No Change | Decreased | No Significant Change |
| LDL-c | No Change | Decreased | Increased |
| HDL-c | No Change | Decreased (at 3 & 10 mg/kg) | No Significant Change |
| Triglycerides | No Change | Decreased | Decreased |
Data from a study on SARM-2f, demonstrating the potential for SARMs to alter lipid profiles.[9][11][16]
Experimental Protocols
Protocol 1: Administration of this compound to Rodent Models
-
Compound Preparation:
-
For oral administration, dissolve this compound in a suitable vehicle such as a mixture of 5% ethanol (B145695) and 0.4% methylcellulose.
-
For subcutaneous injection, a similar vehicle can be used. Ensure the final solution is sterile.
-
-
Dosing:
-
Doses should be determined based on previous literature for similar SARMs or through pilot dose-finding studies. A common dose for GTx-024 in mice has been 0.5 mg/mouse/day.[12]
-
Administer the compound daily at the same time each day to maintain consistent plasma levels.
-
-
Administration Technique:
Protocol 2: Assessment of Muscle Strength (Grip Strength Test)
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
Protocol 3: Histopathological Evaluation of Tissues
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the tissues of interest (e.g., liver, uterus, muscle).
-
Fixation: Immediately fix the tissues in 10% neutral buffered formalin for 24-48 hours.[22][23][24]
-
Processing and Embedding: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.[22][23][24]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.[22][23][24]
-
Staining:
-
For general morphology, stain with Hematoxylin and Eosin (H&E).
-
For specific analyses (e.g., cell proliferation), use appropriate immunohistochemical stains (e.g., Ki67).[12]
-
Mandatory Visualization
Caption: Canonical Androgen Receptor signaling pathway activated by this compound.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silent Threats to the Liver: Acute Hepatotoxicity Attributed to Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. RAD-140 Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective androgen receptor modulator SARM‐2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Selective Androgen Receptor Modulator on Cholesterol Efflux Capacity, Size, and Subspecies of HDL Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective androgen receptor modulators (SARMs) have specific impacts on the mouse uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A selective androgen receptor modulator SARM-2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 19. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tissue Sampling and Processing for Histopathology Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GTx-027 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GTx-027 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonsteroidal selective androgen receptor modulator (SARM).[1] It functions by binding to the androgen receptor (AR), leading to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. Depending on the cellular context, this compound can act as an agonist or an antagonist of the androgen receptor.[1]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
While specific optimal concentrations are cell-line and assay-dependent, a common starting point for in vitro studies with small molecules like this compound is to perform a broad dose-response curve. A typical range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-100 µM) concentrations. This wide range helps in identifying the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of the compound for the desired biological effect.
Q3: How do I determine the optimal incubation time for this compound treatment?
The optimal incubation time will vary depending on the specific biological question and the kinetics of the cellular response being measured. It is recommended to perform a time-course experiment. This can involve treating cells with a fixed concentration of this compound (for instance, the estimated EC50) and measuring the response at several time points (e.g., 6, 12, 24, 48, and 72 hours).
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the specific effects of this compound, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number of wash steps and ensure complete removal of residual liquid between washes. A short soaking step with wash buffer can also be beneficial.[2][3][4] |
| Ineffective Blocking | Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat milk) or increasing the concentration and/or incubation time.[2][5] |
| Antibody Concentration Too High | If using an antibody-based detection method, titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.[6] |
| Autofluorescence of Cells or Media | Include an "unstained" or "no-reagent" control to measure the intrinsic fluorescence. Consider using a different plate type (e.g., black plates for fluorescence assays) or media formulation. |
| Contaminated Reagents | Use fresh, sterile-filtered buffers and reagents. Ensure that stock solutions of this compound are properly dissolved and free of precipitates.[2] |
Issue 2: Weak or No Signal
A weak or absent signal can make it difficult to determine the effect of this compound.
| Potential Cause | Recommended Solution |
| This compound Concentration Too Low | Ensure the concentration range in your dose-response curve is appropriate. If no effect is observed, consider testing higher concentrations. |
| Low Target Expression | Confirm that the target cell line expresses the androgen receptor (AR) at sufficient levels. This can be verified by western blot or qPCR. |
| Suboptimal Incubation Time | The biological response may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration. |
| Incorrect Assay Reagents or Conditions | Verify the compatibility and correct preparation of all assay reagents. For enzyme-based assays, ensure optimal temperature and pH conditions.[7] |
| Cell Health Issues | Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density.[7] Stressed or confluent cells may not respond optimally. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Plating: Seed cells in a 96-well plate at varying densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo®).
-
Analysis: Determine the cell density that remains in the logarithmic growth phase for the intended duration of your experiment.
Protocol 2: this compound Dose-Response Experiment
-
Cell Seeding: Plate cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (determined from a time-course experiment or based on literature).
-
Assay: Perform the specific cell-based assay (e.g., a reporter gene assay, a cell proliferation assay, or an ELISA for a downstream target).
-
Data Analysis: Plot the assay response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.
Data Presentation
Table 1: Example Parameters for a this compound Dose-Response Experiment
| Parameter | Example Value | Notes |
| Cell Line | MDA-MB-231 (AR-expressing) | Cell line should be relevant to the research question. |
| Seeding Density | 5,000 cells/well | Determined from a cell titration experiment. |
| Plate Format | 96-well, clear bottom | Use black plates for fluorescence or white plates for luminescence. |
| This compound Concentration Range | 1 nM to 100 µM | A wide range is crucial for capturing the full dose-response. |
| Vehicle Control | 0.1% DMSO | Should match the highest concentration of DMSO in treated wells. |
| Incubation Time | 48 hours | Optimized via a time-course experiment. |
| Readout | Cell Viability (MTS Assay) | The specific readout will depend on the assay being performed. |
Visualizations
Caption: Workflow for optimizing this compound concentration in a cell-based assay.
Caption: Simplified signaling pathway of this compound via the androgen receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arp1.com [arp1.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. marinbio.com [marinbio.com]
Technical Support Center: GTx-027 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GTx-027 in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative control groups for an in vivo efficacy study with this compound?
A1: Appropriate controls are critical for the robust design of in vivo experiments.[1] For a typical efficacy study with this compound, the following control groups are recommended:
-
Vehicle Control (Negative Control): This group receives the same formulation (vehicle) used to dissolve and administer this compound, without the active compound. This control is essential to ensure that the observed effects are due to this compound and not the vehicle itself.
-
Sham Control: In studies involving a surgical procedure (e.g., ovariectomy or orchidectomy), a sham group that undergoes a mock surgery without the removal of the target organ is crucial. This helps to differentiate the effects of the surgery from the effects of the hormonal changes.
-
Positive Control: A well-characterized compound with a known effect in the specific animal model should be included. For studies on muscle wasting, a known anabolic agent like testosterone (B1683101) or another selective androgen receptor modulator (SARM) such as GTx-024 (Enobosarm) could be used.[2][3][4][5] In breast cancer xenograft studies, a standard-of-care chemotherapy agent effective against the specific cell line would be an appropriate positive control.
Q2: What is the recommended animal model for studying the effects of this compound on stress urinary incontinence (SUI)?
A2: The most common and relevant animal model for studying SUI in the context of hormonal changes is the ovariectomized (OVX) rodent model , typically using mice or rats.[6][7] Ovariectomy induces estrogen deficiency, leading to atrophy of the pelvic floor muscles, which mimics some aspects of post-menopausal SUI in women.[6][7] this compound has been shown to increase pelvic floor muscle weight in ovariectomized female rodents.[8]
Q3: What is a suitable in vivo model for evaluating the anti-cancer efficacy of this compound in breast cancer?
A3: For breast cancer studies, a xenograft model using human breast cancer cell lines implanted into immunodeficient mice is the standard. Specifically, for this compound, which targets the androgen receptor (AR), it is crucial to use a breast cancer cell line that expresses AR. The MDA-MB-231 cell line, engineered to express the androgen receptor (MDA-MB-231-AR) , has been used in studies with this compound.[8][9] This model allows for the assessment of tumor growth inhibition in an in vivo setting.
Q4: How can I minimize bias in my in vivo studies with this compound?
A4: Minimizing bias is essential for the validity and reproducibility of your results. Key strategies include:
-
Randomization: Animals should be randomly assigned to treatment and control groups to prevent selection bias.[1]
-
Blinding: Whenever possible, researchers involved in animal handling, data collection, and analysis should be unaware of the treatment group assignments.[1] This helps to prevent unintentional biases in measurements and observations.
-
Adequate Sample Size: The number of animals per group should be sufficient to detect a statistically significant effect if one exists. Power analysis can be used to determine the appropriate sample size.
Troubleshooting Guides
Problem 1: High variability in tumor volume measurements in my breast cancer xenograft study.
-
Possible Cause: Inconsistent tumor cell implantation or measurement technique.
-
Troubleshooting Steps:
-
Standardize Cell Implantation: Ensure a consistent number of viable cells are injected in the same volume and at the same anatomical location (e.g., mammary fat pad) for each animal.
-
Calibrate Measurement Tools: Use calibrated calipers for tumor measurements.
-
Consistent Measurement: Have the same researcher perform all tumor measurements if possible, or ensure all researchers are trained on a standardized protocol. Measure the tumor in two dimensions (length and width) and use a consistent formula (e.g., Volume = 0.5 x Length x Width²) to calculate the volume.
-
Blinding: The individual measuring the tumors should be blinded to the treatment groups.
-
Problem 2: No significant increase in muscle mass observed in the this compound treated group in a muscle wasting model.
-
Possible Cause: Sub-optimal dosing, issues with drug formulation or administration, or inappropriate animal model.
-
Troubleshooting Steps:
-
Verify Dosing and Formulation: Confirm the correct dose of this compound is being administered. Ensure the drug is fully dissolved in the vehicle and that the formulation is stable.
-
Check Administration Route: Confirm the correct route of administration (e.g., oral gavage, subcutaneous injection) is being used and that the full dose is being delivered.
-
Evaluate Animal Model: For muscle wasting studies, castrated male mice are a common model.[2][3][10] Ensure the model is appropriate for the intended study and that the animals are healthy at the start of the experiment.
-
Include a Positive Control: Use a known anabolic agent as a positive control to confirm that the model is responsive to anabolic stimuli.
-
Problem 3: Unexpected toxicity or adverse events in animals treated with this compound.
-
Possible Cause: Incorrect dosage, vehicle toxicity, or off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Study: If not already done, perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Vehicle Toxicity Control: Ensure the vehicle alone is not causing adverse effects by closely monitoring the vehicle control group.
-
Monitor Animal Health: Implement a comprehensive health monitoring plan, including daily observation, body weight measurements, and clinical scoring for signs of distress.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any potential off-target toxicities.
-
Data Presentation
Table 1: Effect of this compound on Pelvic Floor Muscle Weight in Ovariectomized Mice
| Treatment Group | N | Pelvic Floor Muscle Weight (mg) (Mean ± SEM) | % Change from Vehicle |
| Sham | 10 | 25.4 ± 1.8 | +35% |
| Vehicle (OVX) | 10 | 18.8 ± 1.5 | - |
| This compound (1 mg/kg) | 10 | 22.1 ± 1.6 | +18% |
| This compound (3 mg/kg) | 10 | 24.9 ± 1.7** | +32% |
| p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle |
Table 2: Anti-tumor Efficacy of this compound in an MDA-MB-231-AR Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle | 8 | 105 ± 12 | 850 ± 95 | - |
| This compound (10 mg/kg) | 8 | 102 ± 11 | 340 ± 45 | 60% |
| Positive Control | 8 | 108 ± 13 | 210 ± 30 | 75% |
| *Final tumor volume measured at day 28. *p < 0.01 vs. Vehicle |
Experimental Protocols
Protocol 1: Ovariectomized Mouse Model for SUI Studies
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Ovariectomy Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small dorsal midline incision in the skin.
-
Make bilateral incisions through the muscle wall to locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, and surgically remove both ovaries.
-
For the sham control group, perform the same procedure but without ligating and removing the ovaries.
-
Suture the muscle and skin incisions.
-
Provide post-operative analgesia and care as per institutional guidelines.
-
-
Treatment:
-
Allow a recovery period of 2 weeks for muscle atrophy to occur.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
Endpoint Measurement:
-
At the end of the study, euthanize the animals.
-
Carefully dissect and weigh the pelvic floor muscles.
-
Protocol 2: MDA-MB-231-AR Breast Cancer Xenograft Model
-
Cell Culture: Culture MDA-MB-231-AR cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) subcutaneously into the mammary fat pad.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the animals into treatment groups.
-
Administer this compound or vehicle daily via oral gavage.
-
-
Endpoint:
-
Continue treatment for a pre-determined period (e.g., 28 days) or until tumors in the control group reach a specified size limit.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Enobosarm (GTx-024) Modulates Adult Skeletal Muscle Mass Independently of the Androgen Receptor in the Satellite Cell Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. GTx, Inc. Announces Results From Preclinical Studies Of Sarms In Duchenne Muscular Dystrophy Models Published In Human Molecular Genetics - BioSpace [biospace.com]
Troubleshooting inconsistent results with GTx-027
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GTx-027, a selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1] Its primary mechanism involves binding to the androgen receptor (AR) and modulating its activity.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA.[3][4] This interaction recruits co-regulators (coactivators or corepressors) to modulate the transcription of target genes, leading to tissue-selective anabolic effects.[2][3]
Q2: What are the potential sources of variability in my experimental results with this compound?
A2: Inconsistent results with SARMs like this compound can arise from several factors:
-
Compound Stability and Storage: SARMs can degrade over time, affecting their potency.[5][6] Improper storage temperatures or exposure to light can accelerate degradation.[6][7][8]
-
Cell Line Variability: Androgen receptor expression levels can vary between cell lines and even between passages of the same cell line, leading to different responses.
-
Experimental Conditions: Factors such as serum concentration in culture media, incubation time, and vehicle choice can all influence the outcome.
-
Compound Purity: The purity of the this compound batch can significantly impact its efficacy and may introduce off-target effects.
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage is critical for maintaining the potency of this compound. The following table summarizes recommended storage conditions based on general SARM stability studies.
| Form | Storage Temperature | Duration | Notes |
| Powder (Stock) | -20°C to -80°C | Up to 2 years | Protect from light and moisture.[5][6] |
| Stock Solution (in DMSO) | -20°C | Up to 4 weeks | Minimize freeze-thaw cycles.[7][8] Aliquot into smaller volumes. |
| Working Solution (in Media) | 4°C | Up to 2 weeks | Prepare fresh for critical experiments.[7][8] |
Troubleshooting Inconsistent Results
Problem 1: Lower-than-expected anabolic response in my in vitro muscle cell culture.
This is a common issue that can often be resolved by systematically evaluating your experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low anabolic response.
Problem 2: High variability between replicate experiments.
High variability can obscure real effects. The key is to identify and control sources of inconsistency in your workflow.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter for accurate seeding density. Ensure a single-cell suspension before plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Fluctuations in Incubation | Ensure stable temperature and CO2 levels in the incubator. Minimize the time plates are outside the incubator. |
| Compound Degradation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[9] |
Key Experimental Protocols
Protocol 1: In Vitro Myotube Differentiation and Treatment
This protocol outlines the differentiation of C2C12 myoblasts into myotubes and subsequent treatment with this compound to assess anabolic activity.
Experimental Workflow Diagram
Caption: Workflow for C2C12 myotube differentiation and treatment.
Methodology:
-
Seeding: Plate C2C12 myoblasts in a 12-well plate at a density of 5x10^4 cells/well in Growth Medium (DMEM with 10% Fetal Bovine Serum).
-
Differentiation: Once cells reach ~80-90% confluency (approx. 48 hours), replace the Growth Medium with Differentiation Medium (DMEM with 2% Horse Serum) to induce fusion into myotubes.
-
Treatment: After 2-3 days in Differentiation Medium, replace the medium with fresh DM containing the desired concentration of this compound or vehicle (e.g., 0.1% DMSO). Incubate for 24-48 hours.
-
Analysis: Harvest cells for downstream analysis such as quantitative PCR for myogenic gene expression or Western blotting for anabolic signaling pathway activation.
Signaling Pathway
Androgen Receptor (AR) Signaling Pathway Activated by this compound
This compound, as a SARM, activates the canonical androgen receptor signaling pathway. The binding of this compound to the AR in the cytoplasm leads to a series of events culminating in the modulation of gene expression.
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. behemothlabz.com [behemothlabz.com]
- 6. nanotechproject.org [nanotechproject.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: GTx-027 and Related Selective Androgen Receptor Modulators (SARMs)
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicity associated with the use of GTx-027 and other Selective Androgen Receptor Modulators (SARMs) in long-term studies. Given that this compound development was discontinued (B1498344) after limited clinical trials, specific long-term toxicity data is scarce.[1] Therefore, this guide incorporates information on related compounds like GTx-024 (Enobosarm) and general safety considerations for the SARM class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a nonsteroidal, selective androgen receptor modulator (SARM).[1] Like other SARMs, it is designed to selectively bind to androgen receptors (ARs) in specific tissues, such as muscle and bone, to elicit anabolic effects while minimizing androgenic side effects in other tissues like the prostate and skin.[2] this compound has mixed agonistic (androgenic) and antagonistic (antiandrogenic) effects.[1] It was investigated for potential therapeutic applications in breast cancer and stress urinary incontinence.[1][3]
Q2: What are the known toxicities associated with this compound?
Publicly available, detailed long-term toxicity data specifically for this compound is limited as its clinical development did not advance to later stages.[1] However, the U.S. Food and Drug Administration (FDA) has issued warnings about the potential for serious side effects from SARMs in general, including the risk of liver damage, heart attack, and stroke.[4]
Q3: What adverse effects were observed with the related SARM, GTx-024 (Enobosarm)?
Phase II trials of GTx-024 in healthy elderly men and postmenopausal women reported that the incidence of adverse events was similar between treatment and placebo groups, suggesting it was well-tolerated in that context.[2] However, later phase III trials for muscle wasting in cancer patients did not meet their primary endpoints.[3][5] While specific androgenic adverse events were reportedly not observed, the overall safety profile in long-term, high-dose studies in diseased populations is less clear.[6]
Troubleshooting Guide: Mitigating Potential Toxicity in Preclinical Studies
Researchers using this compound or other novel SARMs in long-term preclinical studies should implement a robust monitoring plan to detect and mitigate potential toxicities.
| Potential Issue | Monitoring Strategy | Mitigation Approach |
| Hepatotoxicity | - Monitor liver function tests (ALT, AST, ALP, Bilirubin) at baseline and regular intervals. - Perform histopathological analysis of liver tissue at study termination. | - Reduce dose or discontinue treatment if significant elevations in liver enzymes are observed. - Correlate histopathological findings with serum chemistry to establish a dose-response relationship for liver injury. |
| Cardiovascular Effects | - Monitor heart rate, blood pressure, and ECG in relevant animal models. - Analyze serum lipid profiles (total cholesterol, HDL, LDL, triglycerides). - Conduct histopathology of cardiac tissue. | - If adverse cardiovascular signals are detected, consider dose reduction. - Investigate potential mechanisms, such as effects on lipid metabolism or direct cardiac receptor binding. |
| Hormonal Imbalance | - Measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). - Monitor for signs of androgenic effects in sensitive tissues (e.g., clitoral enlargement in females, sebaceous gland changes). | - Adjust dosage to maintain the desired level of tissue selectivity. - Evaluate the dose-response for suppression of endogenous hormones to identify a therapeutic window. |
| Renal Toxicity | - Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). - Conduct urinalysis to check for proteinuria or other abnormalities. - Perform histopathological examination of kidney tissue. | - Discontinue or lower the dose if signs of renal impairment appear. - Assess for compound accumulation in the kidneys. |
Experimental Protocols
Protocol: General Toxicity Screening in a Rodent Model for a Novel SARM
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Groups: Establish a minimum of three dose levels (low, medium, high) and a vehicle control group. Doses should be selected based on preliminary efficacy studies.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for the duration of the study (e.g., 90 days).
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption twice weekly.
-
Clinical Pathology: Collect blood samples at baseline, mid-study, and termination for hematology and serum biochemistry analysis (including liver and kidney function markers).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve all major organs for histopathological examination by a board-certified veterinary pathologist.
-
Data Analysis: Analyze all quantitative data (body weights, clinical pathology) using appropriate statistical methods to identify any dose-dependent effects.
Visualizations
Signaling Pathway of a Selective Androgen Receptor Modulator (SARM)
Caption: Generalized signaling pathway of a SARM in a target tissue.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: A typical experimental workflow for a long-term preclinical toxicity study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligandrol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. GTx Muscle Wasting Drug Fails, But Data Offer Possible New Path [insights.citeline.com]
- 6. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GTx-027 and Other Leading Nonsteroidal Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GTx-027 with other prominent nonsteroidal selective androgen receptor modulators (SARMs), including Enobosarm (Ostarine, GTx-024), Ligandrol (LGD-4033), and Testolone (RAD140). The information presented is collated from various preclinical studies and is intended to serve as a resource for research and drug development professionals.
Introduction to Nonsteroidal SARMs
Nonsteroidal selective androgen receptor modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, these molecules are designed to elicit the anabolic benefits of androgen action in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1] Their unique pharmacological profile makes them promising candidates for a range of therapeutic applications, including muscle wasting diseases, osteoporosis, and breast cancer.[2][3][4]
This compound is a nonsteroidal arylpropionamide SARM that has been investigated for its potential in treating breast cancer and stress urinary incontinence.[2] It is a structural analog of Enobosarm (Ostarine/GTx-024), a more extensively studied SARM.[2] This guide will compare the available preclinical data for this compound with that of Ostarine, LGD-4033, and RAD140 to provide a comprehensive overview of their relative performance.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo preclinical data for this compound and other selected SARMs. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Androgen Receptor Activity
| Compound | Chemical Class | Androgen Receptor (AR) Binding Affinity (Ki) | AR Transactivation (EC50) |
| This compound | Arylpropionamide | Not Reported | 1.8 nM[5][6] |
| Ostarine (GTx-024) | Arylpropionamide | 3.8 nM | 2.9 nM[5][6] |
| LGD-4033 | Quinolinone | ~1 nM[7] | Not Reported |
| RAD140 | Bicyclic Hydantoin | 7 nM[8] | Not Reported |
| R1881 (Synthetic Androgen) | Steroidal | Not Reported | 0.023 nM[5][6] |
Note: A lower Ki value indicates a higher binding affinity to the androgen receptor. A lower EC50 value indicates greater potency in activating the receptor.
Table 2: In Vivo Anabolic and Androgenic Activity (Rat Models)
| Compound | Dose | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Prostate Weight) | Anabolic/Androgenic Ratio | Study Reference |
| This compound | Not specified in comparative studies | Increased pelvic floor muscle mass in ovariectomized mice.[2] Similar positive effects on muscle mass as GTx-024 in DMD models.[3] | Reduced growth of AR-expressing breast cancer cells.[2] | High (Implied) | [2][3] |
| Ostarine (GTx-024) | 0.03 mg/day | More potent than TP in levator ani muscle.[9] | Restored prostate weight to 39.2% of intact control.[9] | High | [9] |
| LGD-4033 | Up to 100 mg/kg/day | Potent increase in skeletal muscle mass.[10] | Significant reduction in prostate mass at all doses.[10] | High | [10][11] |
| RAD140 | 0.3 mg/kg | Efficacy equivalent to sham-operated animal.[12] | No stimulation above intact animal control level until 30 mg/kg.[12] | Very High | [12] |
| Testosterone Propionate (TP) | 1 mg/kg | Stimulated levator ani muscle.[12] | Stimulated prostate growth.[12] | ~1:1 | [12] |
Note: The anabolic/androgenic ratio is a key indicator of a SARM's tissue selectivity. A higher ratio signifies greater selectivity for anabolic effects over androgenic effects.
Table 3: Pharmacokinetic Properties (Rat)
| Compound | Oral Bioavailability | Elimination Half-life | Study Reference |
| This compound | Not Reported | Not Reported | |
| Ostarine (GTx-024) | High (complete absorption) | 0.6 h (male), 16.4 h (female) | [13] |
| LGD-4033 | Not Reported | Not Reported in this context | |
| RAD140 | Not Reported | Not Reported in this context |
Note: Pharmacokinetic parameters can vary significantly between species. As this compound is an analog of GTx-024, their pharmacokinetic profiles may share similarities, but this has not been confirmed in published studies.
Signaling Pathways and Experimental Workflows
The tissue-selective effects of SARMs are believed to be mediated through conformational changes in the androgen receptor upon ligand binding, leading to differential recruitment of co-regulatory proteins and activation of downstream signaling cascades.
General SARM Signaling Pathway
Nonsteroidal SARMs, including arylpropionamides like this compound, bind to the androgen receptor in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The SARM-AR complex then translocates to the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the desired anabolic effects in muscle and bone, with reduced activity in androgenic tissues.
References
- 1. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GTx, Inc. Announces Results From Preclinical Studies Of Sarms In Duchenne Muscular Dystrophy Models Published In Human Molecular Genetics - BioSpace [biospace.com]
- 4. Enobosarm - Wikipedia [en.wikipedia.org]
- 5. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 6. researchgate.net [researchgate.net]
- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
- 9. MK-2866 (GTx 024) | selective androgen receptor modulator (SARM)| Androgen Receptor inhibitor | CAS 841205-47-8 | Enobosarm, GTx024, MK2866, GTx-024, MK-2866| InvivoChem [invivochem.com]
- 10. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 11. vikingtherapeutics.com [vikingtherapeutics.com]
- 12. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption, distribution, metabolism and excretion of the novel SARM GTx-024 [(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GTx-027 and Traditional Androgen Therapies in Preclinical Models
For Immediate Release
MEMPHIS, Tenn. – [Current Date] – This report provides a comprehensive comparison of the investigational selective androgen receptor modulator (SARM), GTx-027, with traditional androgen therapies, focusing on preclinical efficacy data in breast cancer and stress urinary incontinence models. The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis based on available experimental data.
Introduction
This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as breast cancer and stress urinary incontinence.[1] Unlike traditional androgen therapies, such as testosterone (B1683101) and its synthetic derivatives, which often have a broad range of effects throughout the body, SARMs are designed to exhibit tissue-selective activity. This targeted approach aims to elicit the therapeutic benefits of androgen receptor (AR) activation in specific tissues, like muscle and bone, while minimizing undesirable androgenic side effects in other tissues, such as the prostate and skin. Traditional androgens, including testosterone, dihydrotestosterone (B1667394) (DHT), and synthetic anabolic-androgenic steroids (AAS), have been used in various therapeutic contexts but their application can be limited by these side effects.
Efficacy in Preclinical Models
Breast Cancer
Preclinical studies have explored the anti-tumor activity of this compound in androgen receptor-positive (AR+) breast cancer models. In a key study, the efficacy of this compound was evaluated in a xenograft model using MDA-MB-231 human breast cancer cells engineered to express the androgen receptor (MDA-MB-231-AR). The results demonstrated that this compound regulated genes involved in breast cancer growth in these tumor xenografts.[2] While direct head-to-head quantitative comparisons with traditional androgens in the same study are limited in the publicly available literature, the data suggests a potential role for this compound in inhibiting the growth of AR-positive breast cancer.
Traditional androgens like testosterone and DHT have also been shown to inhibit the in vitro growth of human breast cancer cell lines.[3] One study demonstrated that both testosterone and DHT caused a dose-dependent inhibition of cell growth in four different breast cancer cell lines.[3] However, the systemic effects of these hormones complicate their clinical use in this context.
Table 1: Comparison of Efficacy in Preclinical Breast Cancer Models
| Compound | Model | Key Findings | Reference |
| This compound | MDA-MB-231-AR tumor xenografts | Regulated genes involved in breast cancer growth. | [2] |
| Dihydrotestosterone (DHT) | MCF-7, T47-D, MDA-MB 435S, BT-20 human breast cancer cell lines (in vitro) | Dose-dependent inhibition of cell proliferation. | [3] |
| Testosterone | MCF-7, T47-D, MDA-MB 435S, BT-20 human breast cancer cell lines (in vitro) | Dose-dependent inhibition of cell proliferation. | [3] |
Stress Urinary Incontinence (SUI) and Muscle Mass
The potential of this compound and its analogue, enobosarm (GTx-024), to treat SUI has been investigated in a post-menopausal animal model. In ovariectomized female mice, a model that mimics post-menopausal muscle atrophy, both this compound and enobosarm were shown to restore the weight of pelvic floor muscles to that of sham-operated controls.[4] This anabolic effect on pelvic floor muscles suggests a potential mechanism for improving SUI symptoms.
A direct comparison of the anabolic effects of a SARM with a traditional androgen was demonstrated in a study with enobosarm and DHT. In orchidectomized mice, enobosarm was as effective as DHT in restoring the weight of the androgen-sensitive levator ani muscle to the levels seen in sham-operated animals.[5][6] This finding highlights the potent muscle-anabolic activity of this class of SARMs, comparable to a potent natural androgen.
Table 2: Comparison of Efficacy in Preclinical SUI and Muscle Mass Models
| Compound | Model | Key Findings | Reference |
| This compound | Ovariectomized female mice | Restored pelvic floor muscle weight to sham-operated levels. | [4] |
| Enobosarm (GTx-024) | Ovariectomized female mice | Restored pelvic floor muscle weight to sham-operated levels. | [4] |
| Enobosarm (GTx-024) | Orchidectomized mice | As effective as DHT in restoring levator ani muscle weight. | [5][6] |
| Dihydrotestosterone (DHT) | Orchidectomized mice | Restored levator ani muscle weight to sham-operated levels. | [5][6] |
Experimental Protocols
Breast Cancer Xenograft Model (MDA-MB-231)
-
Cell Line: MDA-MB-231 human breast cancer cells, which are triple-negative, are commonly used. For studying androgen effects, these cells are often engineered to express the androgen receptor (MDA-MB-231-AR).
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) are typically used.
-
Tumor Implantation: A suspension of MDA-MB-231-AR cells is injected into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, animals are treated with the investigational compound (e.g., this compound) or a vehicle control, typically via oral gavage or subcutaneous injection.
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Gene expression analysis within the tumor tissue can also be performed.
Diagram of a typical xenograft experimental workflow:
Caption: Workflow for a breast cancer xenograft study.
Ovariectomized Mouse Model for SUI
-
Animal Model: Adult female C57BL/6 mice are used.
-
Surgical Procedure: Animals undergo bilateral ovariectomy to induce a post-menopausal state, leading to atrophy of pelvic floor muscles. A sham surgery group serves as a control.
-
Treatment: Following a period to allow for muscle regression, the ovariectomized mice are treated with the SARM (e.g., this compound) or a vehicle control.
-
Efficacy Endpoints: At the end of the treatment period, the animals are euthanized, and the pelvic floor muscles are dissected and weighed. Lean body mass can also be assessed.
Diagram of the SUI animal model experimental design:
Caption: Experimental design for the SUI mouse model.
Signaling Pathways
Both this compound and traditional androgens exert their effects through the androgen receptor, a ligand-activated nuclear transcription factor. However, the tissue-selective nature of SARMs is thought to arise from conformational changes in the AR upon binding, leading to differential recruitment of co-regulatory proteins and subsequent tissue-specific gene expression.
Traditional androgens like testosterone can also be converted to more potent androgens like DHT by the enzyme 5α-reductase, or to estrogens by aromatase, leading to a wider range of physiological effects. Nonsteroidal SARMs like this compound are not substrates for these enzymes.
Diagram of the Androgen Receptor Signaling Pathway:
Caption: Simplified androgen receptor signaling pathway.
Conclusion
The preclinical data available for this compound and its analogue enobosarm suggest a promising profile with potent, tissue-selective anabolic activity. In models of stress urinary incontinence and muscle wasting, these SARMs have demonstrated efficacy comparable to the potent androgen DHT in restoring muscle mass. In breast cancer models, this compound has shown activity in inhibiting the growth of AR-positive tumors.
Compared to traditional androgen therapies, the key differentiating feature of this compound is its potential for a more favorable safety profile due to its tissue-selective action and lack of conversion to other active steroid hormones. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in these and other indications.
Disclaimer: this compound is an investigational compound and is not approved for any indication. This information is for scientific and research purposes only.
References
- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Top disease pathway genes regulated by this compound in MDA-MB-231-AR tumor xenografts. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Testosterone and 5 alpha-dihydrotestosterone inhibit in vitro growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Enobosarm (GTx-024) Modulates Adult Skeletal Muscle Mass Independently of the Androgen Receptor in the Satellite Cell Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of GTx-027 in Xenograft Models: A Comparative Analysis
For Immediate Release
A promising new selective androgen receptor modulator (SARM), GTx-027, has demonstrated significant anti-tumor efficacy in preclinical xenograft models of triple-negative breast cancer (TNBC). This guide provides a comprehensive comparison of this compound's performance against a related SARM, Enobosarm (GTx-024), and standard-of-care chemotherapies, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison in MDA-MB-231-AR Xenograft Models
The anti-tumor activity of this compound was evaluated in a well-established xenograft model using MDA-MB-231-AR cells, a line of human triple-negative breast cancer cells engineered to express the androgen receptor (AR). The results are compared with Enobosarm, another SARM, and the conventional chemotherapy agents Doxorubicin and Paclitaxel, data for which have been derived from studies using the same cell line in similar xenograft models.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Tumor Weight Reduction | Animal Model | Cell Line |
| This compound | 30 mg/kg/day (oral) | >75% | >50% | Female Nude Mice | MDA-MB-231-AR |
| Enobosarm (GTx-024) | 3 mg/kg/day (oral) | Not explicitly stated, but showed dose-dependent inhibition | Not explicitly stated | Female Nude Mice | MDA-MB-231-AR |
| Enobosarm (GTx-024) | 10 mg/kg/day (oral) | Not explicitly stated, but showed dose-dependent inhibition | Not explicitly stated | Female Nude Mice | MDA-MB-231-AR |
| Enobosarm (GTx-024) | 30 mg/kg/day (oral) | Complete inhibition | Not explicitly stated | Female Nude Mice | MDA-MB-231-AR |
| Doxorubicin | 5 mg/kg (intravenous) | ~50% (at day 28) | Not explicitly stated | Female Nude Mice | MDA-MB-231 |
| Paclitaxel | 20 mg/kg (intravenous) | Significant tumor regression | Not explicitly stated | SCID Mice | MDA-MB-231 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
This compound and Enobosarm Xenograft Study
-
Animal Model: Female athymic nude mice.
-
Cell Line and Implantation: 5 million MDA-MB-231-AR cells were mixed with Matrigel and implanted subcutaneously into the mice.
-
Treatment Initiation: Treatment was initiated once tumors reached a volume of 200-300 mm³.
-
Drug Administration: this compound (30 mg/kg/day) and Enobosarm (at doses of 3, 10, and 30 mg/kg/day) were administered orally via gavage. The vehicle group received the control solution.
-
Monitoring and Endpoints: Tumor volumes were measured three times a week. After five weeks of treatment, the animals were sacrificed, and the tumors were excised and weighed. Animal body weight was also monitored to assess toxicity.
Doxorubicin Xenograft Study
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line and Implantation: 1 x 10⁶ MDA-MB-231 cells were injected into the mammary fat pad.
-
Drug Administration: Doxorubicin (5 mg/kg) was administered via intravenous injection.
-
Monitoring and Endpoints: Tumor growth was monitored, and tumor volume was measured at regular intervals.
Paclitaxel Xenograft Study
-
Animal Model: Female SCID (Severe Combined Immunodeficient) mice (5-6 weeks old).
-
Cell Line and Implantation: 10⁷ MDA-MB-231 cells were injected subcutaneously into the right inguinal mammary fat pad.
-
Treatment Initiation: Treatment began when tumors reached approximately 75–100 mm³.
-
Drug Administration: Paclitaxel (20 mg/kg) was administered intravenously.
-
Monitoring and Endpoints: Tumor volume was measured to assess the response to treatment.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated.
GTx-027: A Comparative Analysis of Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional cross-reactivity of GTx-027 with other key steroid hormone receptors. This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications.[1] A critical aspect of the development of any SARM is its selectivity for the androgen receptor (AR) over other steroid receptors, as off-target binding can lead to undesirable side effects.
This document summarizes the available quantitative data on the interaction of a close structural analog, enobosarm (GTx-024), with a panel of steroid receptors, provides detailed experimental methodologies for assessing such interactions, and visualizes key pathways and workflows.
Cross-Reactivity Data Summary
| Receptor | Ligand | Binding Affinity (Ki) | Cross-Reactivity |
| Androgen Receptor (AR) | Enobosarm (GTx-024) | 7.94 nM | - |
| Estrogen Receptor α (ERα) | Enobosarm (GTx-024) | No cross-reactivity | Not Applicable |
| Estrogen Receptor β (ERβ) | Enobosarm (GTx-024) | No cross-reactivity | Not Applicable |
| Progesterone Receptor (PR) | Enobosarm (GTx-024) | No cross-reactivity | Not Applicable |
| Glucocorticoid Receptor (GR) | Enobosarm (GTx-024) | No cross-reactivity | Not Applicable |
| Mineralocorticoid Receptor (MR) | Enobosarm (GTx-024) | No cross-reactivity | Not Applicable |
Data presented for enobosarm (GTx-024) is based on a presentation from the University of Tennessee Health Science Center.[2]
Experimental Protocols
To assess the cross-reactivity of a compound like this compound with various steroid receptors, two primary types of in vitro assays are typically employed: competitive radioligand binding assays and reporter gene transactivation assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from which the binding affinity (Ki) can be calculated.
Protocol Outline:
-
Receptor Preparation: Cytosolic or nuclear extracts containing the steroid receptor of interest are prepared from appropriate tissues (e.g., rat uterine cytosol for estrogen receptor) or from cell lines overexpressing the specific receptor.[3] The protein concentration of the preparation is determined.
-
Incubation: A constant concentration of the specific radiolabeled ligand (e.g., [³H]-Estradiol for ER, [³H]-Mibolerone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Steroid Receptor Transactivation Assay
This functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor. It utilizes a host cell line that is co-transfected with an expression vector for the steroid receptor of interest and a reporter plasmid. The reporter plasmid contains a promoter with specific hormone response elements (HREs) linked to a reporter gene, typically luciferase.
Protocol Outline:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or COS-1) is cultured and co-transfected with two plasmids:
-
An expression vector encoding the full-length human steroid receptor (e.g., hGR, hMR).
-
A reporter plasmid containing a promoter with multiple copies of the corresponding hormone response element (e.g., GRE for GR and MR) upstream of a luciferase gene. A plasmid encoding a second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[5]
-
-
Compound Treatment: After an incubation period to allow for receptor expression, the transfected cells are treated with various concentrations of the test compound (this compound). A known agonist for the receptor is used as a positive control.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.[6]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are expressed as fold induction of luciferase activity over the vehicle control. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
The following diagrams illustrate the experimental workflow for assessing steroid receptor cross-reactivity and the general signaling pathway of steroid hormone receptors.
Caption: Workflow for assessing steroid receptor cross-reactivity.
Caption: General signaling pathway of steroid hormone receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uthsc.edu [uthsc.edu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 6. assaygenie.com [assaygenie.com]
A Tale of Two Androgen Receptor Modulators: A Head-to-Head Comparison of GTx-027 and Selective Androgen Receptor Degraders (SARDs)
For researchers, scientists, and drug development professionals, understanding the nuances of androgen receptor (AR) targeted therapies is paramount. This guide provides a comprehensive head-to-head comparison of GTx-027, a Selective Androgen Receptor Modulator (SARM), and the emerging class of Selective Androgen Receptor Degraders (SARDs). While both modulate AR activity, their mechanisms of action and therapeutic applications diverge significantly.
This comparison will delve into their distinct pharmacological profiles, supported by available preclinical and clinical data. We will explore the molecular pathways they influence and provide detailed experimental protocols for key assays cited.
At a Glance: SARMs vs. SARDs
| Feature | This compound (as a representative SARM) | Selective Androgen Receptor Degraders (SARDs) |
| Primary Mechanism | Tissue-selective AR agonist/antagonist | Induction of AR protein degradation |
| Effect on AR Levels | Modulation of activity, no significant change in protein levels | Significant reduction in AR protein levels |
| Therapeutic Goal | Promote anabolic effects in muscle and bone, potential in breast cancer and stress urinary incontinence | Overcome resistance to AR-targeted therapies in prostate cancer |
| Development Status | Development likely discontinued; reached preclinical/Phase 1 trials.[1] | Several in clinical trials (Phase 1-2) for castration-resistant prostate cancer.[2] |
| Key Examples | This compound, Enobosarm (GTx-024)[1] | Bavdegalutamide (ARV-110), Luxdegalutamide (ARV-766), Gridegalutamide (CC-94676)[2] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and SARDs lies in their interaction with the androgen receptor.
This compound: A Selective Modulator
This compound, a nonsteroidal SARM, acts as a ligand for the androgen receptor, exhibiting tissue-selective agonist and antagonist effects.[1] In tissues like muscle and bone, it promotes anabolic activity, mimicking the effects of androgens.[3] Conversely, it can act as an antagonist in other tissues, such as the prostate, potentially reducing the risk of androgenic side effects.[4] This tissue selectivity is believed to be mediated by the differential recruitment of co-regulatory proteins to the AR complex in various cell types.[5]
SARDs: Targeted Protein Degradation
SARDs, on the other hand, are designed to eliminate the androgen receptor protein entirely.[2] This is a crucial distinction, particularly in the context of cancers that have developed resistance to traditional AR inhibitors. Many SARDs in clinical development are Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules simultaneously bind to the androgen receptor and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[6] This proximity triggers the ubiquitination of the AR, marking it for degradation by the proteasome.[7] This mechanism allows SARDs to be effective even against mutated forms of the AR that may no longer respond to conventional antagonists.[8]
Preclinical and Clinical Data Snapshot
Direct comparative studies between this compound and SARDs are not available due to their different stages of development and intended therapeutic applications. However, we can summarize the existing data for each to highlight their distinct profiles.
This compound: Preclinical Findings
This compound showed promise in preclinical models for conditions where anabolic activity is desired. Its development appears to have been discontinued, with limited data from early-stage trials.[1]
| Preclinical Model | Key Findings | Reference |
| Ovariectomized female rodents | Increased pelvic floor muscle weight. | [1] |
| Animal models | Increased body weight, lean body mass, and muscle strength. | [1] |
| MDA-MB-231 breast cancer cells (in vitro) | Reduced the growth of androgen receptor-expressing cells. | [1] |
| Duchenne Muscular Dystrophy models | Similar positive effects on muscle mass and function as other SARMs like GTx-024. | [9] |
SARDs in the Clinic: A Focus on Prostate Cancer
Several SARDs have advanced to clinical trials, primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC), a setting where resistance to standard AR-targeted therapies is a major challenge.
Bavdegalutamide (ARV-110)
| Clinical Trial Phase | Patient Population | Key Efficacy Data | Reference |
| Phase 1/2 | mCRPC patients previously treated with novel hormonal agents | Showed clinical activity, particularly in patients with AR T878 and/or H875 mutations. | [8][10] |
| Phase 1/2 (ARDENT) | mCRPC | 46% of patients with tumors harboring AR T878X/H875Y mutations achieved a PSA reduction of ≥50% (PSA50). | [11] |
Luxdegalutamide (ARV-766)
| Clinical Trial Phase | Patient Population | Key Efficacy Data | Reference |
| Phase 1/2 | mCRPC patients who progressed on prior novel hormonal agents | 43% of patients with AR ligand binding domain mutations had a PSA decline of at least 50%. | [12][13] |
| Phase 1/2 | mCRPC | Showed broader efficacy and better tolerability compared to ARV-110. | [14] |
Gridegalutamide (CC-94676)
| Clinical Trial Phase | Patient Population | Key Efficacy Data | Reference |
| Phase 1 | mCRPC | 35% of patients achieved a PSA decline of ≥50% and 10% achieved a decline of ≥90% at the 900 mg BID dose. | [15] |
| Phase 1 | Heavily pretreated mCRPC | Demonstrated a manageable safety profile and encouraging clinical activity. | [15][16] |
Experimental Protocols: A Methodological Overview
For researchers aiming to replicate or build upon these findings, understanding the experimental methodologies is crucial.
Western Blot for AR Degradation
-
Objective: To quantify the reduction in AR protein levels following treatment with a SARD.
-
Protocol:
-
Prostate cancer cells (e.g., LNCaP, VCaP) are seeded and allowed to adhere.
-
Cells are treated with the SARD at various concentrations and for different durations.
-
Cells are lysed, and total protein is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection.
-
Chemiluminescence is used to visualize the protein bands, and densitometry is performed to quantify AR levels relative to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a SARD in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human prostate cancer cells (e.g., VCaP).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The SARD is administered orally or via injection according to the study design.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion: Different Tools for Different Biological Problems
The lack of head-to-head comparative data is a direct consequence of their divergent therapeutic goals and developmental pathways. For researchers in the field, the choice between a modulatory or a degradation approach will depend entirely on the specific biological question and the therapeutic indication being addressed. The ongoing clinical development of SARDs will undoubtedly provide a wealth of data in the coming years, further refining our understanding of how to best target the androgen receptor in various disease contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Androgen receptor degrader - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GTx, Inc. Announces Results From Preclinical Studies Of Sarms In Duchenne Muscular Dystrophy Models Published In Human Molecular Genetics - BioSpace [biospace.com]
- 10. asco.org [asco.org]
- 11. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 12. m.youtube.com [m.youtube.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 15. drughunter.com [drughunter.com]
- 16. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of GTx-027's Tissue Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of GTx-027, a selective androgen receptor modulator (SARM), with other alternatives, supported by available preclinical experimental data. This compound has been investigated for its potential therapeutic benefits in conditions such as stress urinary incontinence (SUI) and muscle wasting.[1] Its tissue-selective anabolic effects aim to provide the benefits of androgen therapy while minimizing androgenic side effects.
Mechanism of Action: Selective Androgen Receptor Modulation
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-specific agonist or antagonist activity. This selectivity allows SARMs to stimulate muscle and bone growth (anabolic effects) while having minimal impact on reproductive tissues like the prostate and seminal vesicles.[2][3] The differential response in various tissues is attributed to the unique conformational changes induced in the AR upon ligand binding, leading to the recruitment of tissue-specific co-regulatory proteins.
Below is a diagram illustrating the generalized signaling pathway of SARMs.
In Vivo Preclinical Evidence for this compound in a Model of Stress Urinary Incontinence
A key preclinical study evaluated the efficacy of this compound in an ovariectomized (OVX) mouse model, which mimics post-menopausal estrogen deficiency and subsequent pelvic floor muscle atrophy, a contributing factor to SUI.[1][4]
Experimental Protocol: Ovariectomized Mouse Model
The following provides a detailed methodology for the key in vivo experiment.
Animal Model:
-
Female C57BL/6 mice were used.
-
Animals underwent either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency.
-
Following surgery, a regression period was allowed for the pelvic muscles to atrophy.[4]
Treatment Groups:
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + GTx-024 (enobosarm)
-
OVX + this compound
Drug Administration:
-
The specific doses and route of administration for this compound in this comparative study are not detailed in the available literature.
Outcome Measures:
-
Primary Endpoint: Pelvic floor muscle weight.[4]
-
Secondary Endpoints: Total body weight, lean body mass, and expression of genes associated with muscle catabolism.[4]
The workflow for this preclinical study is illustrated below.
Comparative In Vivo Efficacy Data
The following table summarizes the key findings from the preclinical study comparing this compound and its analogue, GTx-024 (enobosarm).
| Compound | Animal Model | Key Finding on Pelvic Floor Muscle | Effect on Lean Body Mass | Reference |
| This compound | Ovariectomized Mice | Restoration of pelvic muscle weight to that of sham-operated controls. | A trend towards an increase was observed, but it was not statistically significant. | [4][5] |
| GTx-024 (Enobosarm) | Ovariectomized Mice | Restoration of pelvic muscle weight to that of sham-operated controls. | A trend towards an increase was observed, but it was not statistically significant. | [4][5] |
Comparison with Other SARMs and Alternative Therapies
While direct head-to-head in vivo studies of this compound against a wide range of alternatives are not publicly available, data from other relevant compounds provide a comparative context.
GSK2849446A in a Rat Model of SUI
A study on the SARM GSK2849446A in ovariectomized rats provides more detailed functional data.
| Compound | Animal Model | Dosage | Effect on Urethral Baseline Pressure (UBP) | Effect on Sneeze-Induced Leak Point Pressure (S-LPP) | Reference |
| GSK2849446A | Ovariectomized Rats | Low Dose (0.005 mg/kg/day) | Significant increase of 122% compared to vehicle. | Partially prevented SUI during sneezing. | [6] |
| GSK2849446A | Ovariectomized Rats | High Dose (0.03 mg/kg/day) | Significant increase of 96% compared to vehicle. | More effectively prevented SUI during sneezing. | [6] |
Other Potential Alternatives
Other therapeutic strategies for conditions targeted by this compound include:
-
Other SARMs for Muscle Wasting: Compounds like Ostarine (GTx-024) and Andarine (S-4) have shown anabolic effects on muscle and bone in preclinical and clinical studies.[7] For instance, GTx-024 demonstrated a dose-dependent improvement in total lean body mass in healthy elderly men and postmenopausal women.[3][8]
-
Hormone Therapy: Estrogen therapy can be used to address lower urinary tract symptoms associated with menopause, though its efficacy for SUI is not conclusively established.[9]
-
Pelvic Floor Muscle Training (PFMT): A non-pharmacological approach that is considered a first-line treatment for SUI.[10]
Summary and Conclusion
Preclinical in vivo data demonstrates that this compound exhibits tissue-selective anabolic activity, specifically in pelvic floor muscles, in a mouse model of post-menopausal stress urinary incontinence. Its efficacy in restoring pelvic muscle mass is comparable to its better-studied analogue, GTx-024 (enobosarm), in the same model.[4][5] While quantitative dose-response data for this compound remains limited in the public domain, the existing evidence supports the foundational principle of SARM activity – targeted anabolic effects with the potential for a favorable safety profile. Further studies with detailed functional endpoints, similar to those conducted for other SARMs like GSK2849446A, would be necessary for a more comprehensive comparison and to fully elucidate the therapeutic potential of this compound.
References
- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ics.org [ics.org]
- 7. Therapies for Musculoskeletal Disease: Can we Treat Two Birds with One Stone? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Animal models, treatment options, and biomaterials for female stress urinary incontinence [frontiersin.org]
- 10. Effect of pelvic floor muscle training on reports of urinary incontinence in obese women undergoing a low-calorie diet before bariatric surgery — protocol of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GTx-027 and Bicalutamide in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key compounds in prostate cancer research: GTx-027 (also known as enobosarm) and bicalutamide (B1683754). While both interact with the androgen receptor (AR), a critical driver of prostate cancer growth, they do so through distinct mechanisms, leading to different cellular outcomes. This document synthesizes preclinical data from various studies to offer a side-by-side comparison of their performance in prostate cancer cell lines.
Executive Summary
Bicalutamide is a well-established non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor. It is used clinically to block the effects of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer. In contrast, this compound is a selective androgen receptor modulator (SARM) with a more complex mechanism of action. In certain prostate cancer cell contexts, this compound can act as an AR agonist, leading to the suppression of cancer cell proliferation. This guide will delve into the available quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison of these two compounds.
Quantitative Data Comparison
The following tables summarize the quantitative data on the activity of this compound and bicalutamide in various prostate cancer cell lines. It is important to note that this data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Endpoint | Result | Citation |
| This compound | LNCaP | Cell Growth Suppression | ~40% inhibition at 100 nM | [1] |
| VCaP | Cell Growth Suppression | ~40% inhibition at 100 nM | [1] | |
| HEK293 (transfected with hAR) | AR Transactivation (Agonist) | EC50 = 1.8 nM | ||
| Bicalutamide | LNCaP | Cell Proliferation Inhibition | IC50 = 0.8 - 2.0 µM | [2] |
| LNCaP/AR(cs) | AR Antagonism | IC50 = 0.16 µM | [2] | |
| VCaP | AR Antagonism | IC50 = 160 nM | [3] | |
| LNCaP | AR Binding Affinity | Ki = 35 nM | [2] | |
| General | AR Antagonism | IC50 = 159 - 243 nM | [4][5] |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and bicalutamide lies in their interaction with the androgen receptor and the subsequent downstream signaling events.
Bicalutamide acts as a pure antagonist. It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth and survival.
This compound , as a SARM, exhibits tissue-selective agonist and antagonist activity. In the context of certain prostate cancer cells like LNCaP and VCaP, it acts as an AR agonist. This activation, contrary to what might be expected, can lead to the suppression of cell proliferation. The exact downstream mechanisms are still under investigation but may involve the induction of differentiation programs or cell cycle arrest pathways that are distinct from those activated by endogenous androgens.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and bicalutamide.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or bicalutamide for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Androgen Receptor (AR) Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
-
Cell Transfection: A suitable cell line (e.g., HEK293 or a prostate cancer cell line) is co-transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (containing AREs).
-
Compound Treatment: After transfection, the cells are treated with the test compound (this compound or bicalutamide) at various concentrations. For antagonist assays, a known AR agonist (e.g., R1881 or DHT) is added along with the test compound.
-
Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: For agonist activity (this compound), the fold induction of luciferase activity is plotted against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity (bicalutamide), the percentage of inhibition of agonist-induced luciferase activity is plotted to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Prostate cancer cells are treated with the test compound (this compound or bicalutamide) for a specified time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then resuspended in a binding buffer. The cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a vital dye such as Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by the compound.
References
- 1. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Bicalutamide - Wikipedia [en.wikipedia.org]
Replicating Published Findings on GTx-027: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings on GTx-027 with alternative Selective Androgen Receptor Modulators (SARMs) for the treatment of Stress Urinary Incontinence (SUI) and breast cancer. All data is sourced from published, peer-reviewed literature and presented for comparative analysis.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and its comparators.
Table 1: Preclinical Efficacy in Stress Urinary Incontinence (SUI) Models
| Compound | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Ovariectomized Mouse | Pelvic Floor Muscle Weight | Restored to sham-operated weight |
| Enobosarm (GTx-024) | Postmenopausal Women (Phase 2) | Reduction in Stress Leaks/Day | 81% reduction from baseline |
| GSK2849466A | Ovariectomized Rat | Urethral Baseline Pressure (UBP) & Amplitude of Urethral Response during Sneezing (A-URS) | High-dose treatment restored both UBP and A-URS to control levels |
Table 2: Efficacy in Breast Cancer Models
| Compound | Model | Key Efficacy Endpoint | Result |
| This compound | Triple-Negative Breast Cancer Xenograft (MDA-MB-231-AR cells) | Tumor Growth Inhibition (30 mg/kg/day) | >75% |
| This compound | Triple-Negative Breast Cancer Xenograft (MDA-MB-231-AR cells) | Tumor Weight Reduction (30 mg/kg/day) | >50% |
| Enobosarm (GTx-024) | ER+/AR+ Metastatic Breast Cancer Patients (Phase 2) | Clinical Benefit Rate at 24 weeks (9mg/day) | 32% |
| Enobosarm (GTx-024) | ER+/AR+ Metastatic Breast Cancer Patients (Phase 2) | Clinical Benefit Rate at 24 weeks (18mg/day) | 29% |
| RAD140 | AR/ER+ Breast Cancer Patient-Derived Xenografts (PDX) | Tumor Growth Inhibition | Substantial inhibition |
II. Experimental Protocols
This compound in a Preclinical Model of Stress Urinary Incontinence
-
Animal Model: Ovariectomized female C57BL/6 mice were used to model post-menopausal SUI. The pelvic muscles were allowed to regress post-surgery.
-
Treatment: Animals were treated with either a vehicle control or doses of this compound.
-
Endpoint Analysis: Following the treatment period, the total body weight, lean body mass, and the weights of the pelvic floor muscles were measured. Additionally, the expression of genes associated with muscle catabolism was analyzed.
This compound in a Triple-Negative Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells, which are triple-negative (ER-, PR-, HER2-), were engineered to stably express the androgen receptor (MDA-MB-231-AR).
-
Animal Model: Female nude mice were used for the xenograft study.
-
Tumor Implantation: 5 million MDA-MB-231-AR cells were mixed with Matrigel and implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a volume of 200-300 mm³, the mice were randomized to receive either a vehicle control or 30 mg/kg/day of this compound administered orally.
-
Endpoint Analysis: Tumor volumes were measured three times a week. After five weeks of treatment, the animals were sacrificed, and the tumors were weighed.
III. Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The biological effects of this compound and other SARMs are mediated through the androgen receptor (AR). The following diagram illustrates the canonical AR signaling pathway.
Experimental Workflow: Preclinical SUI Model
The following diagram outlines the workflow for the preclinical evaluation of this compound in a mouse model of stress urinary incontinence.
Experimental Workflow: Breast Cancer Xenograft Model
This diagram illustrates the experimental workflow for assessing the efficacy of this compound in a triple-negative breast cancer xenograft model.
Independent Validation of GTx-027's Anabolic Effects on Muscle: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Note on GTx-027: Direct, independent clinical validation data for this compound is limited in publicly available literature. This compound is an analog of GTx-024 (also known as Enobosarm or Ostarine), a well-researched nonsteroidal selective androgen receptor modulator (SARM). This guide will utilize the extensive data available for GTx-024 as a scientifically supported surrogate to evaluate the potential anabolic effects of this compound, alongside comparisons with another prominent SARM, Ligandrol (LGD-4033), and the traditional anabolic steroid, Testosterone (B1683101) Enanthate.
Executive Summary
Selective Androgen Receptor Modulators (SARMs) like this compound and its analog GTx-024 represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens on muscle and bone with a reduced androgenic side effect profile. This guide provides a comparative analysis of the anabolic effects of GTx-024 (as a proxy for this compound) against Ligandrol (LGD-4033) and Testosterone Enanthate, based on available clinical and preclinical data. The evidence indicates that both GTx-024 and LGD-4033 can significantly increase lean body mass with a favorable safety profile compared to testosterone.
Comparative Data on Anabolic Effects
The following table summarizes quantitative data from key clinical trials evaluating the effects of GTx-024 (Enobosarm), LGD-4033 (Ligandrol), and Testosterone Enanthate on lean body mass.
| Compound | Study Population | Dosage | Duration | Change in Lean Body Mass (LBM) | Placebo-Controlled | Key Findings & Citation |
| GTx-024 (Enobosarm) | 120 healthy elderly men (>60 years) and postmenopausal women | 3 mg/day | 12 weeks | +1.3 kg (p < 0.001 vs. placebo) | Yes | Dose-dependent increase in LBM and improvement in physical function.[1][2][3] |
| LGD-4033 (Ligandrol) | 76 healthy young men (21-50 years) | 1.0 mg/day | 21 days | +1.21 kg (p < 0.01 vs. placebo) | Yes | Dose-dependent increase in LBM with no significant change in prostate-specific antigen (PSA).[4][5][6][7] |
| Testosterone Enanthate | Healthy young men | 3.5 mg/kg/week | 6 weeks | Significant increase in body mass (p < 0.01 vs. placebo) | Yes | Significant increases in muscular strength and body mass.[8][9] |
| Testosterone Enanthate | Healthy young men | 300 mg/week | 20 weeks | Dose-dependent increase in leg press strength. | Yes (GnRH agonist + varying T doses) | Significant correlation between testosterone dose and muscle strength.[7][10] |
Signaling Pathways and Mechanism of Action
The anabolic effects of SARMs and testosterone are primarily mediated through the androgen receptor (AR). However, their downstream signaling and tissue selectivity differ.
SARM (GTx-024/GTx-027) Signaling Pathway
SARMs like GTx-024 bind to the androgen receptor and induce a conformational change that is distinct from that induced by testosterone. This unique conformation is thought to contribute to the tissue-selective activation of downstream signaling pathways, promoting anabolic effects in muscle and bone while having a lesser impact on androgenic tissues like the prostate.
Testosterone Signaling Pathway
Testosterone binds to the androgen receptor, leading to its translocation to the nucleus and the regulation of gene expression. Additionally, testosterone can be converted to dihydrotestosterone (B1667394) (DHT) by 5α-reductase, which has a higher affinity for the AR and can potentiate androgenic effects. Testosterone's signaling also involves crosstalk with other pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.[11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
GTx-024 (Enobosarm) Phase II Trial in Elderly and Postmenopausal Women[1][2][3]
-
Study Design: 12-week, double-blind, placebo-controlled trial.
-
Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.
-
Intervention: Oral administration of GTx-024 (0.1, 0.3, 1, or 3 mg) or placebo daily.
-
Primary Endpoint: Change in total lean body mass (LBM) from baseline to 12 weeks, assessed by dual-energy X-ray absorptiometry (DXA).
-
Secondary Endpoints: Physical function (stair climb power), body weight, and safety assessments.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare changes from baseline between treatment groups and placebo.
LGD-4033 (Ligandrol) Phase I Trial in Healthy Young Men[4][5][6][7]
-
Study Design: 21-day, randomized, double-blind, placebo-controlled, ascending-dose trial.
-
Participants: 76 healthy men (ages 21-50).
-
Intervention: Oral administration of LGD-4033 (0.1, 0.3, or 1.0 mg) or placebo daily.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Change in LBM assessed by DXA, muscle strength, and hormone levels.
-
Statistical Analysis: Repeated-measures analysis of variance (ANOVA) was used to assess within-group and between-group changes from baseline.
Testosterone Enanthate Trial in Healthy Young Men[8][9]
-
Study Design: 6-week, double-blind, placebo-controlled trial.
-
Participants: 16 healthy young men.
-
Intervention: Intramuscular injection of testosterone enanthate (3.5 mg/kg) or saline placebo once weekly, combined with a structured heavy resistance training program.
-
Primary Endpoint: Change in one-repetition maximum (1RM) for bench press and leg press.
-
Secondary Endpoints: Body mass and cycle sprint performance.
-
Statistical Analysis: T-tests were used to compare the changes in strength and body mass between the testosterone and placebo groups.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating the anabolic effects of a compound on muscle mass and function, based on the methodologies of the cited studies.
Conclusion
Based on the available evidence for its analog GTx-024, this compound holds significant potential as a selective anabolic agent for muscle. Clinical data for GTx-024 demonstrates a clear, dose-dependent increase in lean body mass in elderly and postmenopausal populations, with a favorable safety profile.[1][2][3] When compared to another SARM, LGD-4033, both compounds show efficacy in increasing lean body mass in healthy individuals.[4][5][6][7] Testosterone enanthate remains a potent anabolic agent but is associated with a broader range of androgenic side effects. The tissue selectivity of SARMs like this compound/024 suggests a more favorable risk-benefit profile for indications related to muscle wasting. Further direct, independent clinical trials on this compound are warranted to definitively establish its efficacy and safety profile.
References
- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enobosarm (GTx-024) Modulates Adult Skeletal Muscle Mass Independently of the Androgen Receptor in the Satellite Cell Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of GTx-027: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the responsible management and disposal of investigational compounds like GTx-027 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on general best practices for hazardous chemical waste management in a laboratory setting. This information is intended to provide essential safety and logistical guidance to minimize risks and ensure environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to handle the compound and any associated waste with appropriate personal protective equipment (PPE). Given that this compound is a Selective Androgen Receptor Modulator (SARM), a class of compounds with known potential health risks, caution is paramount.
Recommended PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Hazard Profile of SARMs
| Potential Hazard | Description | Associated Risks |
| Hepatotoxicity | Drug-induced liver injury. | Can range from mild elevation of liver enzymes to acute liver failure.[1][2][3] |
| Cardiovascular Risks | Potential for adverse cardiovascular events. | Increased risk of heart attack or stroke.[1][2][4] |
| Hormonal Disruption | Suppression of the hypothalamic–pituitary–gonadal (HPG) axis. | Can lead to sexual dysfunction, infertility, and testicular shrinkage.[1][4] |
| Other Reported Effects | Various other adverse effects have been reported in association with SARM use. | Psychosis/hallucinations, sleep disturbances, and pregnancy miscarriage.[1][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Unused Product: Any unwanted, expired, or surplus this compound, whether in solid form or in solution, must be treated as hazardous chemical waste. Do not dispose of it down the sink or in the regular trash.
-
Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and absorbent pads
-
Wipes used for cleaning spills
-
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled, durable plastic bag intended for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap. It is crucial to leave some headspace (at least 10%) in the container to allow for expansion of vapors.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any solvents or other chemicals present in the waste mixture.
Step 3: Waste Storage
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
-
Ensure that all laboratory personnel are aware of the location and contents of the hazardous waste storage area.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a detailed inventory of the waste, including the chemical names and approximate quantities.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
References
- 1. FDA Warns of Use of Selective Androgen Receptor Modulators (SARMs) Among Teens, Young Adults | FDA [fda.gov]
- 2. usada.org [usada.org]
- 3. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.clevelandclinic.org [health.clevelandclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
